N-(4-Fluorobenzyl)-2-methylaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN/c1-11-4-2-3-5-14(11)16-10-12-6-8-13(15)9-7-12/h2-9,16H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDDLDDCZKZPOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-(4-Fluorobenzyl)-2-methylaniline CAS 1020963-78-3 properties
The following technical guide provides an in-depth analysis of N-(4-Fluorobenzyl)-2-methylaniline (CAS 1020963-78-3), structured for researchers in medicinal chemistry and drug development.
CAS Registry Number: 1020963-78-3 Chemical Class: Secondary Aniline / Fluorinated Building Block Synonyms: N-(4-Fluorobenzyl)-o-toluidine; N-(4-Fluorobenzyl)-2-aminotoluene[][2][3]
Executive Summary
N-(4-Fluorobenzyl)-2-methylaniline is a specialized secondary amine intermediate used primarily in the synthesis of pharmaceutical candidates.[][2][3] It combines two critical structural motifs: a 4-fluorobenzyl group (providing metabolic stability and lipophilicity) and an ortho-methyl aniline core (introducing steric constraints).[][2] This compound serves as a scaffold for developing kinase inhibitors, GPCR ligands, and ion channel modulators where restricted conformational flexibility and optimized ADME properties are required.[3]
Chemical Identity & Structural Analysis[1][3][4]
Core Identification
| Property | Detail |
| IUPAC Name | N-[(4-Fluorophenyl)methyl]-2-methylaniline |
| Molecular Formula | C₁₄H₁₄FN |
| Molecular Weight | 215.27 g/mol |
| SMILES | Cc1ccccc1NCc2ccc(F)cc2 |
| InChI Key | Predicted based on structure |
Pharmacophore Analysis
The molecule functions as a "linker-scaffold" in drug design.[][3] Its utility is derived from three specific zones:
-
The Fluorine Cap (Zone A): The para-fluorine atom blocks metabolic hydroxylation at the typically labile para-position of the benzyl ring, extending the half-life (
) of the parent drug.[2] -
The Secondary Amine (Zone B): A nucleophilic handle allowing for further derivatization (e.g., urea formation, amidation, or Buchwald-Hartwig coupling).[2][3]
-
The Ortho-Methyl Lock (Zone C): The methyl group at the 2-position of the aniline ring creates steric hindrance.[][2] This forces the N-benzyl group out of planarity with the aniline ring, potentially locking the bioactive conformation and improving selectivity against off-target proteins.[][2][3]
Physicochemical Properties (Predicted)
Note: As a specialized intermediate, experimental data is limited.[2][3] Values below are computationally predicted based on fragment contribution methods.
| Property | Value (Predicted) | Significance |
| Boiling Point | 335 ± 25 °C (at 760 mmHg) | Requires high-vacuum distillation for purification.[][2][3] |
| Density | 1.1 ± 0.1 g/cm³ | Slightly denser than water due to halogenation.[][3] |
| pKa (Conjugate Acid) | ~4.5 - 5.0 | Weakly basic.[][2][3] The N-lone pair is delocalized into the |
| logP | ~4.2 | Highly lipophilic; likely requires organic co-solvents (DMSO, DCM) for solubilization.[2][3] |
| Solubility | Insoluble in water; Soluble in DCM, EtOAc, MeOH.[2][3] | Standard organic workup required.[][3] |
Synthetic Methodology
The most robust route to CAS 1020963-78-3 is Reductive Amination .[][2][3] This method avoids the over-alkylation byproducts common with direct alkylation (using benzyl halides).[2][3]
Protocol: Reductive Amination
Reaction: o-Toluidine + 4-Fluorobenzaldehyde
Reagents:
-
Substrate B: 4-Fluorobenzaldehyde [1.05 eq][][2]
-
Reductant: Sodium Triacetoxyborohydride (STAB) [1.5 eq] or NaBH₄[2]
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[2][3]
-
Acid Catalyst: Acetic Acid (AcOH) [1-2 eq][][2]
Step-by-Step Workflow:
-
Imine Formation: Dissolve 2-methylaniline (1.0 eq) and 4-fluorobenzaldehyde (1.05 eq) in DCE under an inert atmosphere (
). Add Acetic Acid (1.0 eq). Stir at room temperature for 2–4 hours. Monitoring: Check by TLC/LCMS for the disappearance of the aniline.[3] -
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes. Allow the reaction to warm to room temperature and stir overnight.
-
Quench: Quench carefully with saturated aqueous
until pH > 8. -
Extraction: Separate phases. Extract the aqueous layer with DCM (
).[2][3] -
Purification: Dry combined organics over
, filter, and concentrate. Purify via flash column chromatography (Silica gel; Hexane/EtOAc gradient).
Synthesis Logic Diagram
Caption: One-pot reductive amination workflow for high-yield synthesis.
Applications in Drug Discovery
This compound is rarely the final drug but rather a critical "building block."[3]
Structural Activity Relationship (SAR) Utility
-
Kinase Inhibition: The 2-methylaniline motif is a classic "hinge binder" mimic or hydrophobic pocket filler in kinase inhibitors (e.g., similar to the Dasatinib core logic).[2][3]
-
GPCR Ligands: The 4-fluorobenzyl group is a privileged structure in serotonin (5-HT) and dopamine (D2) receptor antagonists, providing necessary lipophilic interactions while blocking metabolic degradation.[][2][3]
Mechanistic Diagram: Pharmacophore Features
Caption: Pharmacophore dissection highlighting the functional roles of specific substituents.
Safety & Handling
Warning: As an aniline derivative, this compound should be treated as potentially toxic and carcinogenic.[3]
-
Hazard Classification (GHS):
-
Handling Protocol:
References
-
Abdel-Magid, A. F., et al. (1996).[2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[2][3] Link[2]
-
Purser, S., et al. (2008).[2][3] "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.[2][3] Link
-
National Toxicology Program. (2014).[][2][3] "Report on Carcinogens, Monograph on o-Toluidine." U.S. Department of Health and Human Services.[][3] Link[2]
-
PubChem Database. "Compound Summary: 2-Methylaniline (o-Toluidine)."[][2][3] National Center for Biotechnology Information.[][3] Link[2]
Sources
An In-depth Technical Guide to N-(4-fluorobenzyl)-o-toluidine: Structure, Synthesis, and Characterization
This technical guide provides a comprehensive overview of N-(4-fluorobenzyl)-o-toluidine, a substituted secondary aromatic amine. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, outlines robust synthetic protocols based on established methodologies, and provides a predictive analysis of its spectroscopic profile. The insights herein are synthesized from foundational chemical principles and data from analogous structures, offering a validated framework for the synthesis and study of this compound and its derivatives.
Molecular Structure and Physicochemical Properties
N-(4-fluorobenzyl)-o-toluidine, with the molecular formula C₁₄H₁₄FN, is a secondary amine featuring an o-toluidine core N-alkylated with a 4-fluorobenzyl group. The structure combines the steric and electronic features of a 1,2-disubstituted aniline with the electronically modified benzyl moiety.
The core chemical structure is as follows:
Caption: 2D Chemical Structure of N-(4-fluorobenzyl)-o-toluidine.
The introduction of a methyl group at the ortho position of the aniline ring introduces steric hindrance around the nitrogen atom, which can influence its reactivity and conformational flexibility. The fluorine atom on the benzyl ring acts as a weak electron-withdrawing group via induction and a weak electron-donating group through resonance. This modification can impact the molecule's lipophilicity, metabolic stability, and potential for hydrogen bonding, making it an interesting scaffold for medicinal chemistry applications.[1]
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Source/Method |
| Molecular Formula | C₁₄H₁₄FN | - |
| Molecular Weight | 215.27 g/mol | - |
| XLogP3 | ~3.8 | Prediction based on analogs |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 2 (N and F) | - |
| Rotatable Bonds | 2 | - |
Synthesis Methodologies
The synthesis of N-substituted toluidine derivatives can be reliably achieved through several established pathways. For N-(4-fluorobenzyl)-o-toluidine, reductive amination represents the most efficient and high-yielding approach. Direct N-alkylation serves as a viable, albeit potentially less selective, alternative.
Primary Recommended Pathway: Reductive Amination
Rationale: Reductive amination is a cornerstone of amine synthesis, valued for its high efficiency and selectivity, particularly for generating secondary amines.[2][3] This one-pot or two-step process first involves the condensation of an amine (o-toluidine) with an aldehyde (4-fluorobenzaldehyde) to form a Schiff base (imine) intermediate. This intermediate is then reduced in situ to the target secondary amine. This method avoids the common issue of over-alkylation to the tertiary amine, which can be a significant side reaction in direct alkylation methods.[2] The use of a mild reducing agent like sodium borohydride or catalytic hydrogenation ensures that the aldehyde is not prematurely reduced before imine formation.
A highly reliable procedure, adapted from a proven protocol for the synthesis of N-benzyl-toluidine derivatives published in Organic Syntheses, is detailed below.[4]
Caption: Experimental workflow for reductive amination synthesis.
Experimental Protocol: Synthesis via Reductive Amination
-
Imine Formation: In a round-bottom flask, combine o-toluidine (1.0 equiv.) and 4-fluorobenzaldehyde (1.0 equiv.). The reaction is often exothermic. Allow the mixture to stir at room temperature for 30 minutes. It is generally unnecessary to isolate the intermediate Schiff base.[4]
-
Solvent Addition: Dilute the mixture with a suitable solvent such as 95% ethanol or diethyl ether (approx. 2 mL per gram of starting material).
-
Reduction (Method A - Catalytic Hydrogenation):
-
Transfer the solution to a high-pressure hydrogenation apparatus.
-
Carefully add Raney nickel catalyst (approx. 8-10% by weight relative to the amine).[4]
-
Seal the vessel and pressurize with hydrogen gas to 500-1000 psi.
-
Shake the reaction vessel continuously at room temperature. Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete within 1-2 hours.
-
-
Reduction (Method B - Chemical Reduction):
-
Cool the ethanolic solution of the imine in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 equiv.) portion-wise over 30 minutes, ensuring the temperature remains below 20°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.
-
-
Work-up and Isolation:
-
(Method A): Carefully filter the Raney nickel catalyst through a pad of Celite. Caution: Raney nickel is pyrophoric and should be kept wet with solvent at all times.[4]
-
(Method B): Quench the reaction by slowly adding water. Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and remove the solvent in vacuo to yield the crude product.
-
-
Purification: The crude N-(4-fluorobenzyl)-o-toluidine can be purified by vacuum distillation or flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure secondary amine.
Alternative Pathway: Direct N-Alkylation
Rationale: Direct N-alkylation via an Sₙ2 reaction is another fundamental method for forming C-N bonds.[5] This pathway involves reacting o-toluidine with an alkylating agent, 4-fluorobenzyl chloride or bromide, in the presence of a base. The base is crucial for neutralizing the hydrohalic acid byproduct, driving the reaction to completion. While straightforward, this method carries a risk of dialkylation, forming the tertiary amine N,N-bis(4-fluorobenzyl)-o-toluidine, especially if the reaction is not carefully controlled. The steric hindrance from the ortho-methyl group on toluidine can help mitigate, but not eliminate, this side reaction.
Experimental Protocol: Synthesis via Direct N-Alkylation
-
Reactant Setup: To a round-bottom flask, add o-toluidine (1.0 equiv.), a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 equiv.), and a polar aprotic solvent like acetonitrile or DMF.
-
Alkylation: Add 4-fluorobenzyl bromide (1.1 equiv.) dropwise to the stirring mixture at room temperature.
-
Reaction: Heat the mixture to 60-80°C and stir for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the starting material is consumed, cool the mixture to room temperature and pour it into water. Extract the product with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to separate the desired secondary amine from unreacted starting materials and the dialkylated byproduct.
Spectroscopic Characterization Profile
As no complete experimental dataset for N-(4-fluorobenzyl)-o-toluidine is readily available, the following characterization data is predicted based on established principles of spectroscopy and analysis of closely related, structurally analogous compounds such as N-benzyl-o-toluidine and other substituted N-benzyl anilines.[6][7][8]
Caption: Spectroscopic techniques for structural validation.
Table 2: Predicted Spectroscopic Data for N-(4-fluorobenzyl)-o-toluidine
| Technique | Predicted Signal/Peak | Assignment and Rationale |
| ¹H NMR (CDCl₃) | δ ~7.3-7.0 ppm (m, 4H) | Protons on the 4-fluorobenzyl ring (AA'BB' system). |
| δ ~7.2-6.6 ppm (m, 4H) | Aromatic protons of the o-toluidine ring. | |
| δ ~4.35 ppm (s, 2H) | Benzylic methylene protons (-CH₂-). The singlet indicates free rotation. | |
| δ ~4.0 ppm (br s, 1H) | Amine proton (-NH-). Signal may be broad and its position is concentration-dependent. | |
| δ ~2.2 ppm (s, 3H) | Methyl protons (-CH₃) on the o-toluidine ring. | |
| ¹³C NMR (CDCl₃) | δ ~148-145 ppm | C-N carbon of the o-toluidine ring. |
| δ ~163-160 ppm (d, ¹JCF ≈ 245 Hz) | C-F carbon of the 4-fluorobenzyl ring. Large coupling constant is characteristic. | |
| δ ~135-115 ppm | Remaining aromatic carbons. Signals for carbons ortho and meta to fluorine will appear as doublets due to C-F coupling. | |
| δ ~48 ppm | Benzylic methylene carbon (-CH₂-). | |
| δ ~17 ppm | Methyl carbon (-CH₃). | |
| FT-IR (neat) | ~3400 cm⁻¹ | N-H stretching vibration (secondary amine). |
| ~3100-3000 cm⁻¹ | Aromatic C-H stretching. | |
| ~2950-2850 cm⁻¹ | Aliphatic C-H stretching (benzylic CH₂ and methyl CH₃). | |
| ~1600, ~1510 cm⁻¹ | C=C aromatic ring stretching vibrations. | |
| ~1320-1250 cm⁻¹ | C-N stretching vibration. | |
| ~1220 cm⁻¹ | Strong C-F stretching vibration. | |
| Mass Spec. (EI) | m/z = 215 | Molecular ion peak [M]⁺. |
| m/z = 109 | Fragment corresponding to the 4-fluorobenzyl cation [C₇H₆F]⁺. | |
| m/z = 106 | Fragment corresponding to the loss of the benzyl group, [C₇H₈N]⁺. |
Applications and Field Insights
N-benzyl aniline derivatives are a class of compounds with significant utility in medicinal chemistry and materials science.[1][9] While specific applications for N-(4-fluorobenzyl)-o-toluidine are not yet documented, its structural motifs suggest several promising avenues for research.
-
Drug Discovery Scaffold: The N-benzyl aniline core is present in various biologically active molecules. Derivatives have shown potential as antibacterial, antifungal, and enzyme inhibitors, such as carbonic anhydrase and acetylcholinesterase inhibitors.[1][9] The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity.
-
Organic Synthesis Intermediate: This compound serves as a valuable intermediate for synthesizing more complex heterocyclic structures, such as substituted quinolines or other nitrogen-containing ring systems.
-
Materials Science: Aromatic amines are foundational components in the synthesis of polymers, dyes, and corrosion inhibitors. The specific substitution pattern of this molecule could be explored for the development of novel materials with tailored electronic or physical properties.
Conclusion
This technical guide establishes a comprehensive foundational understanding of N-(4-fluorobenzyl)-o-toluidine. By leveraging established, reliable synthetic protocols and predictive spectroscopic analysis based on authoritative data from analogous compounds, researchers are equipped with a self-validating framework to approach the synthesis, characterization, and exploration of this molecule. The detailed methodologies and causal explanations provide the necessary scientific integrity for its inclusion in advanced research and development programs.
References
-
Allen, C. F. H.; VanAllan, J. N-Benzyl-m-toluidine. Organic Syntheses. 1947, 27 , 12. DOI: 10.15227/orgsyn.027.0012. [Link]
- CN111499519A - N-benzyl aniline derivative and preparation method and application thereof.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 79402, N-Benzyl-o-toluidine. [Link]
-
NIST. N-benzyl-o-toluidine. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD, 20899. [Link]
-
Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem. 1996, 61 (11), 3849–3862. [Link]
-
Ulusoy, M.; Gümrükçüoğlu, N.; et al. Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase – A molecular docking study. Arabian Journal of Chemistry. 2021, 14 (3), 102988. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7242, o-Toluidine. [Link]
-
Schrock, A. Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Ataman Kimya. o-TOLUIDINE. [Link]
-
Ramadass, S. K.; et al. Molecular Spectroscopic Characterization and Electronic Structure Analysis of N- benzylaniline- A DFT Approach. Journal of Advances in Physics. 2015, 8 (3). [Link]
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- 1. Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase – A molecular docking study - Arabian Journal of Chemistry [arabjchem.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N-Benzyl-o-toluidine | C14H15N | CID 79402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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- 9. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents [patents.google.com]
Physicochemical and Structural Profiling
An in-depth technical analysis of the molecular formula C14H14FN requires moving beyond basic stoichiometry to understand its structural isomers, physicochemical behavior, and utility in advanced synthetic chemistry. While this formula can represent several isomers—such as 4-Fluoro-3',5'-dimethylbiphenyl-3-amine[1] or Benzyl-(2-fluoro-benzyl)-amine[2]—the most prominent and synthetically valuable isomer in drug discovery is Benzyl[(4-fluorophenyl)methyl]amine (also known as N-benzyl-4-fluorobenzylamine)[3].
As a highly versatile secondary amine, this compound serves as a critical Active Pharmaceutical Ingredient (API) intermediate, a building block for riboswitch ligands, and a substrate in complex transition-metal-catalyzed cross-couplings[4]. This whitepaper provides a comprehensive guide to the analytical profiling, synthetic methodologies, and pharmacological applications of C14H14FN.
To effectively utilize C14H14FN in drug design, researchers must first understand its fundamental physicochemical properties. The presence of the fluorine atom significantly alters the electron density of the benzyl ring, enhancing metabolic stability and modulating the basicity of the adjacent secondary amine.
Table 1: Quantitative Physicochemical Data for Benzyl[(4-fluorophenyl)methyl]amine
| Parameter | Value | Analytical Significance / Source |
| Molecular Formula | C14H14FN | Defines elemental composition[3]. |
| Molecular Weight | 215.27 g/mol | Critical for stoichiometric calculations[3]. |
| Exact Mass | 215.1110 Da | Target value for High-Resolution Mass Spectrometry (HRMS)[3]. |
| XLogP3 | 2.8 | Indicates moderate lipophilicity, favorable for cellular permeability[3]. |
| Topological Polar Surface Area | 12.0 Ų | Low TPSA suggests excellent blood-brain barrier (BBB) penetration potential[3]. |
| Boiling Point | 309.5 ºC (at 760 mmHg) | Dictates the choice of thermal purification methods (e.g., distillation)[5]. |
Synthetic Methodologies: Reductive Amination
The most robust method for synthesizing Benzyl[(4-fluorophenyl)methyl]amine is the reductive amination of 4-fluorobenzaldehyde with benzylamine. The protocol below is designed as a self-validating system to ensure high yield and prevent over-reduction.
Protocol 1: Step-by-Step Synthesis of C14H14FN
-
Imine Formation : Dissolve 1.0 equivalent of 4-fluorobenzaldehyde and 1.05 equivalents of benzylamine in anhydrous 1,2-dichloroethane (DCE).
-
Causality: DCE is selected over protic solvents (like methanol) to minimize water stabilization, thereby driving the thermodynamic equilibrium toward the Schiff base (imine) intermediate.
-
-
Acid Catalysis : Add 1.2 equivalents of glacial acetic acid.
-
Causality: Mildly acidic conditions (pH ~4-5) protonate the carbonyl oxygen of the aldehyde, enhancing its electrophilicity without fully protonating the amine nucleophile, which would otherwise halt the reaction.
-
-
In-Process Control (Self-Validation Checkpoint) : Before proceeding, analyze an aliquot via Thin-Layer Chromatography (TLC).
-
Validation: The complete disappearance of the UV-active aldehyde spot validates that the imine formation is complete. Proceeding without this check risks generating 4-fluorobenzyl alcohol as a major by-product during the reduction phase.
-
-
Reduction : Cool the reaction to 0 ºC and add 1.5 equivalents of sodium triacetoxyborohydride (NaBH(OAc)3) in portions.
-
Causality: NaBH(OAc)3 is chosen over NaBH4 because the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This makes it highly selective for the protonated iminium ion over any unreacted aldehyde, ensuring a clean conversion.
-
-
Workup and Purification : Quench the reaction with saturated aqueous NaHCO3, extract with dichloromethane, dry over Na2SO4, and concentrate under reduced pressure.
Figure 1: Step-by-step reductive amination workflow for synthesizing C14H14FN.
Analytical Characterization and Validation
To guarantee the trustworthiness of the synthesized C14H14FN, orthogonal analytical techniques must be employed.
Protocol 2: LC-MS and NMR Validation
-
High-Resolution Mass Spectrometry (HRMS) :
-
Method : Inject the sample onto a C18 reverse-phase column using a mobile phase of 0.1% formic acid in water/acetonitrile.
-
Causality : Formic acid ensures the secondary amine remains protonated throughout the chromatographic run, preventing peak tailing and maximizing ionization efficiency in the Electrospray Ionization (ESI+) source.
-
Validation : The protocol is validated by the detection of the exact[M+H]+ adduct at m/z 216.1183[4].
-
-
F Nuclear Magnetic Resonance (NMR) :
-
Method : Dissolve the purified product in CDCl3 and acquire the
F spectrum at 376 MHz. -
Validation : The presence of a single, sharp multiplet at approximately -117.9 ppm validates the structural integrity of the fluorinated aromatic ring[4]. If additional fluorine peaks are observed, it indicates cross-contamination or unwanted defluorination, triggering immediate repurification.
-
Pharmacological & Advanced Synthetic Applications
The C14H14FN scaffold is not merely an end-product; it is a highly programmable node in drug discovery.
-
Transition-Metal Catalysis : The secondary amine of C14H14FN acts as an excellent nucleophile in Pd/CuH-catalyzed reductive cross-coupling reactions with terminal alkenes. This methodology allows for the rapid construction of complex, sterically hindered tertiary amines without the need for harsh alkylating agents[4].
-
Heterocycle Synthesis : In Catellani-type reactions, derivatives of this scaffold are used to synthesize highly substituted indoles and dihydroimidazoles, which are privileged structures in oncology and neurology[6].
-
Riboswitch Ligands : Fluorinated benzylamines are actively screened as ligands for TPP-sensing and adenine-sensing riboswitches. The fluorine atom provides a critical hydrogen-bond acceptor site that enhances binding affinity within the RNA pocket.
Figure 2: Logical relationship of C14H14FN in catalytic reactions and drug discovery.
References
-
Title: Benzyl[(4-fluorophenyl)methyl]amine | C14H14FN | CID 784761 Source: PubChem, National Library of Medicine URL: [Link]
-
Title: Ligand-Controlled, Pd/CuH-Catalyzed Reductive Cross-Coupling of Terminal Alkenes and N Source: Chemical Science, The Royal Society of Chemistry (RSC) URL: [Link]
-
Title: ChemBioChem: TPP-sensing riboswitch validation Source: D-NB.info (German National Library) URL: [Link]
-
Title: The Use of Catellani-Type Reactions for the Synthesis of Heterocycles Source: Scholaris URL: [Link]
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N-(4-Fluorobenzyl)-2-methylaniline safety data sheet (SDS)
An In-depth Technical Guide to the Safety Profile of N-(4-Fluorobenzyl)-2-methylaniline
Disclaimer: A comprehensive, officially registered Safety Data Sheet (SDS) for N-(4-Fluorobenzyl)-2-methylaniline is not publicly available at the time of this writing. This guide has been meticulously compiled by a Senior Application Scientist to provide an expert-level safety assessment based on the known hazards of structurally analogous compounds, including substituted anilines. The information herein is intended for researchers, scientists, and drug development professionals and should be used as a preliminary safety reference. All handling of this substance must be conducted by trained professionals in a controlled laboratory environment, assuming the compound is hazardous.
Introduction and Expert Analysis
N-(4-Fluorobenzyl)-2-methylaniline is a substituted secondary aromatic amine. Its structure combines a 2-methylaniline (o-toluidine) core with a 4-fluorobenzyl group attached to the nitrogen atom. From a toxicological and safety standpoint, the primary drivers of its hazard profile are the aniline moiety and the organofluorine component.
-
Aniline Core: Aromatic amines are a well-documented class of compounds with potential for significant toxicity. Their primary hazard is absorption into the body, which can lead to the formation of methemoglobin, a form of hemoglobin that cannot bind oxygen, resulting in cyanosis (a bluish discoloration of the skin) and other systemic effects. They are typically toxic via oral, dermal, and inhalation routes.
-
Fluorine Substitution: The presence of a fluorine atom on the benzyl group can alter the metabolic profile and reactivity of the molecule but does not negate the underlying hazards of the aniline structure. Hazardous decomposition under thermal stress may produce hydrogen fluoride, a highly corrosive and toxic gas.
Given the absence of specific data, a cautious approach is mandated. The safety protocols outlined in this document are derived from the established profiles of similar chemicals, such as 4-Fluoro-2-methylaniline and 4-Fluoro-N-methylaniline, to create a robust and self-validating system for safe handling.
Hazard Identification and Classification (Inferred)
Based on analogous compounds, N-(4-Fluorobenzyl)-2-methylaniline should be treated as a hazardous substance. The following GHS classifications are inferred and should be assumed until empirical data is available.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[1] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[2] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][3] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][3] |
| Hazardous to the Aquatic Environment, Long-Term | Category 2 | H411: Toxic to aquatic life with long lasting effects.[3] |
GHS Pictograms:
Caption: Inferred GHS Hazard Pictograms.
Physicochemical Properties (Estimated)
No empirical data is available for N-(4-Fluorobenzyl)-2-methylaniline. The properties of the related compound 4-Fluoro-2-methylaniline are provided for context.
| Property | Estimated Value for N-(4-Fluorobenzyl)-2-methylaniline | Data for 4-Fluoro-2-methylaniline (CAS 452-71-1) |
| Molecular Formula | C₁₄H₁₄FN | C₇H₈FN[2] |
| Molecular Weight | 215.27 g/mol | 125.14 g/mol [2][4] |
| Appearance | Likely a liquid or low-melting solid, colorless to yellow/orange. | Light yellow to orange clear liquid.[5] |
| Boiling Point | Data not available | 90-92 °C / 16 mmHg[4][5] |
| Density | Data not available | 1.126 g/mL at 25 °C[4][5] |
| Flash Point | Data not available (Assumed to be combustible) | 88 °C (190.4 °F) - closed cup[4] |
| Solubility | Likely insoluble in water; soluble in organic solvents. | No information available.[6] |
Safe Handling and Storage Protocol
The causality behind these protocols is to minimize all potential routes of exposure (inhalation, dermal, ingestion) and to prevent conditions that could lead to hazardous reactions or decomposition.
Step-by-Step Handling Protocol:
-
Engineering Controls Verification: Before handling, ensure a certified chemical fume hood is operational. The principle is to contain vapors at the source. Ensure an eyewash station and safety shower are accessible and tested.[7]
-
Personal Protective Equipment (PPE): Don appropriate PPE. This is the last line of defense.
-
Gloves: Wear nitrile or neoprene gloves. Double-gloving is recommended. Inspect for tears before use.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.
-
Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.
-
Respiratory Protection: If there is any risk of exposure outside a fume hood, a NIOSH-approved respirator with cartridges for organic vapors and acid gases (for decomposition products) is required.[8]
-
-
Chemical Handling:
-
Conduct all manipulations, including weighing and transfers, inside the chemical fume hood.
-
Use spark-proof tools and avoid proximity to ignition sources (open flames, hot plates).[7]
-
Keep containers tightly closed when not in use to prevent vapor release.
-
-
Storage:
-
Store in a cool, dry, well-ventilated, and locked area.[1]
-
Segregate from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and chloroformates.[6][7] The rationale is to prevent exothermic or violent reactions.
-
The container must be clearly labeled with the chemical name and all relevant hazard pictograms.
-
Caption: Standard workflow for safely handling hazardous anilines.
Emergency and First-Aid Procedures
Rapid and correct response to exposure is critical to mitigate the toxic effects of aniline derivatives.
-
Inhalation: Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
-
Spill Response: Evacuate the area and remove all ignition sources. Ventilate the space. Wearing full PPE, contain the spill and absorb it with an inert material (e.g., sand, vermiculite). Collect the waste in a sealed, labeled container for hazardous waste disposal. Do not allow the chemical to enter drains.[6][8]
Stability, Reactivity, and Toxicological Insights
-
Reactivity Profile: The compound is expected to be stable under normal storage conditions.[6] However, it will likely react with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[6][7]
-
Conditions to Avoid: Avoid exposure to heat, open flames, sparks, and other ignition sources.[6]
-
Hazardous Decomposition Products: Thermal decomposition can release toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).[6][8]
Caption: Relationship between the substance and its primary chemical hazards.
-
Toxicological Summary: The primary toxicological concern is acute toxicity through all major routes of exposure. The toxic effects are characteristic of aniline compounds, with the central nervous system and blood (methemoglobinemia) being potential targets. Symptoms of overexposure may include headache, dizziness, nausea, and cyanosis.[6][7] The substance is also expected to be an irritant to the skin, eyes, and respiratory system.[1][3] Long-term exposure data is not available, but caution is warranted.
Disposal Considerations
This material and its container must be disposed of as hazardous waste. Disposal should be handled by a licensed professional waste disposal service. Do not allow this chemical to be released into the environment.[1]
References
-
PubChem Compound Summary for CID 67982, 4-Fluoro-2-methylaniline. National Center for Biotechnology Information. [Link]
-
4-Fluoro-2-methylaniline. Chemsrc.com. [Link]
-
PubChem Compound Summary for CID 90278776, N-(4-fluorophenyl)-2-methylaniline. National Center for Biotechnology Information. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 4-Fluoro-2-methylaniline | C7H8FN | CID 67982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. 4-氟-2-甲基苯胺 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-Fluoro-2-methylaniline CAS#: 452-71-1 [m.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. 2-Fluoro-4-methylaniline - Safety Data Sheet [chemicalbook.com]
Fluorinated N-Benzyl Anilines: Strategic Building Blocks for Medicinal Chemistry
Executive Summary
The fluorinated N-benzyl aniline scaffold represents a privileged structural motif in modern drug discovery, offering a critical balance between lipophilicity, metabolic stability, and target affinity. Unlike their non-fluorinated counterparts, these building blocks leverage the high electronegativity (3.98 Pauling scale) and strong C-F bond (approx. 116 kcal/mol) of fluorine to modulate the physicochemical profile of the aniline nitrogen.
This guide details the strategic application of these blocks, focusing on their role in preventing quinone-diimine toxicity , optimizing Kv7 channel openers (e.g., Retigabine analogs), and providing robust synthetic protocols for their generation.
Strategic Rationale: The Fluorine Effect[1][2]
Metabolic Blocking & Safety
The primary utility of incorporating fluorine into the N-benzyl aniline scaffold is the mitigation of oxidative metabolism. Non-fluorinated anilines are prone to cytochrome P450-mediated hydroxylation, often leading to toxic metabolites.
-
Para-Blocking: Substitution at the para-position of the benzyl ring (e.g., 4-fluorobenzyl) blocks CYP450-mediated hydroxylation, a common clearance pathway.
-
Prevention of Bioactivation: A critical liability of aniline-based drugs (e.g., Retigabine , Flupirtine ) is their oxidation to reactive azaquinone diimines , which can cause hepatotoxicity and tissue discoloration. Introducing electron-withdrawing fluorine atoms on the aniline ring lowers the electron density of the nitrogen lone pair, increasing the oxidation potential and making the formation of these toxic intermediates energetically unfavorable.
Physicochemical Modulation (pKa & LogP)
Fluorination systematically lowers the basicity of the aniline nitrogen, reducing the percentage of ionized drug at physiological pH. This is crucial for membrane permeability and blood-brain barrier (BBB) penetration.
Table 1: Physicochemical Impact of Fluorination on Aniline Scaffolds
| Compound | Structure | pKa (Conjugate Acid) | LogP (Approx) | Electronic Effect |
| Aniline | Ph-NH₂ | 4.60 | 0.90 | Reference |
| 4-Fluoroaniline | 4-F-Ph-NH₂ | 4.65 | 1.15 | Inductive withdrawal (-I) balanced by resonance (+R) |
| 2-Fluoroaniline | 2-F-Ph-NH₂ | 4.40 | 1.12 | Strong inductive effect; ortho-effect |
| 2,4-Difluoroaniline | 2,4-F₂-Ph-NH₂ | 4.05 | 1.35 | Additive electron withdrawal |
| 3-Fluoroaniline | 3-F-Ph-NH₂ | 3.50 | 1.15 | Pure inductive withdrawal (meta) |
Expert Insight: Note that 3-fluoro substitution often has a more dramatic effect on lowering pKa than 4-fluoro substitution. In 4-fluoroaniline, the fluorine atom can donate electron density back to the ring via resonance (+R), partially counteracting the inductive withdrawal (-I). In the 3-position, only the -I effect is operative.
Synthetic Architectures & Protocols
The synthesis of fluorinated N-benzyl anilines is typically achieved via two primary pathways: Reductive Amination (Method A) for standard substrates, and Buchwald-Hartwig Coupling (Method B) for electron-deficient or sterically hindered systems.
Diagram 1: Synthetic Decision Tree
Caption: Decision matrix for selecting the optimal synthetic route based on substrate electronic properties.
Method A: Reductive Amination (The Standard Protocol)
This is the most robust method for synthesizing N-benzyl anilines when starting from a fluorinated aniline and a benzaldehyde (or vice versa).
Protocol:
-
Imine Formation: Charge a reaction vessel with 4-fluoroaniline (1.0 equiv) and benzaldehyde (1.0 equiv) in 1,2-dichloroethane (DCE).
-
Activation: Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir at room temperature for 30–60 minutes.
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise.
-
Why NaBH(OAc)₃? It is milder than NaBH₄ and selectively reduces the imine in the presence of the aldehyde, preventing direct reduction of the starting material.
-
-
Workup: Stir at room temperature overnight. Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate.
Method B: Buchwald-Hartwig Cross-Coupling
Used when reductive amination fails, particularly when the aniline is highly deactivated (e.g., poly-fluorinated) or when starting from an aryl halide.
Protocol:
-
Reagents: Combine 4-bromo-2-fluoroaniline (1.0 equiv), benzylamine (1.2 equiv), Cs₂CO₃ (2.0 equiv), Pd(OAc)₂ (5 mol%), and BINAP (7.5 mol%) in dry Toluene.
-
Degassing: Sparge the solvent with Argon for 15 minutes to remove oxygen (critical for Pd(0) catalyst life).
-
Reaction: Heat to 100°C for 12–18 hours.
-
Purification: Filter through a Celite pad to remove Palladium residues. Concentrate and purify via silica gel chromatography.
Case Study: Retigabine & Next-Gen Analogs
Retigabine (Ezogabine) is a first-in-class Kv7 potassium channel opener used for epilepsy. Its core structure features a tri-amino-phenyl scaffold linked to a 4-fluorobenzyl group.[1]
-
The Problem: Retigabine suffers from chemical instability. The electron-rich aniline core is susceptible to oxidation, forming a colored azaquinone diimine metabolite responsible for retinal pigmentation and skin discoloration (blue-grey skin).
-
The Fluorine Solution (SF0034): Researchers developed analogs like SF0034 and RL-81 by introducing a fluorine atom directly onto the central aniline ring (position 3).
-
Mechanism: The electron-withdrawing fluorine stabilizes the HOMO of the aniline, raising the oxidation potential. This prevents the formation of the toxic quinone intermediate while maintaining (or even improving) potency at the Kv7.2/7.3 channel.
-
Diagram 2: Metabolic Stabilization Mechanism
Caption: Comparison of metabolic fates: Fluorination prevents the formation of toxic azaquinone diimine intermediates.
References
-
Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
-
Reed, N. L. (2015).[2] Synthesis of Retigabine Analogues for the Treatment of Tinnitus. University of Pittsburgh.
-
Miceli, F., et al. (2022). Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator. ACS Chemical Neuroscience.
-
Beirow, K., et al. (2023). Structure-Activity Relationships of Flupirtine Analogues for Liver Esterase-Mediated Cleavage. ChemMedChem.
-
BenchChem. (2025). The Pivotal Role of Fluorinated Benzylamines in Modern Organic Synthesis.
-
Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry.
Sources
Solubility Profiling and Solvent Selection for N-(4-Fluorobenzyl)-2-methylaniline
Topic: Content Type: In-Depth Technical Guide Audience: Process Chemists, Formulation Scientists, and Drug Discovery Researchers[1][2]
Executive Summary
N-(4-Fluorobenzyl)-2-methylaniline (CAS: 1020963-78-3) is a secondary amine intermediate frequently employed in the synthesis of pharmaceutical pharmacophores, particularly in the development of kinase inhibitors and antihistamines.[1][2][3] Its structure comprises a lipophilic 2-methylaniline (o-toluidine) core N-alkylated with a 4-fluorobenzyl moiety.[1][2]
Understanding the solubility landscape of this compound is critical for three stages of development:
-
Reaction Optimization: Selecting solvents that maximize kinetic rates during reductive aminations or N-alkylations.[1][2]
-
Purification: Designing crystallization systems (solvent/antisolvent) to remove unreacted anilines or borate salts.[2]
-
Formulation: Assessing lipophilicity (LogP) for early-stage bioavailability modeling.
This guide provides a technical analysis of the compound's physicochemical behavior, predictive solubility modeling, and validated experimental protocols for determining precise solubility limits.[1][2]
Physicochemical Profile & Structural Analysis[1][2]
To predict solubility behavior, we must first deconstruct the molecule’s electronic and steric environment.[2]
| Property | Value (Predicted/Analog) | Structural Implication |
| Molecular Formula | C₁₄H₁₄FN | Moderate molecular weight (215.27 g/mol ) facilitates solubility in small-molecule organic solvents.[1][2] |
| LogP (Octanol/Water) | ~3.8 – 4.2 | Highly Lipophilic. Indicates poor water solubility and high affinity for non-polar solvents (DCM, Toluene).[2] |
| pKa (Conjugate Acid) | ~4.5 – 5.0 | Weakly basic due to the electron-withdrawing fluorine and the steric hindrance of the ortho-methyl group.[1][2] Soluble in aqueous acid (pH < 3).[2] |
| H-Bond Donors | 1 (Secondary Amine) | Capable of acting as a donor in H-bonding solvents (Alcohols), but steric bulk limits interaction strength.[1][2] |
| Physical State | Oil or Low-Melting Solid | Low lattice energy suggests high solubility in compatible organic solvents compared to high-melting analogs.[1][2] |
Mechanistic Insight: The Fluorine Effect
The para-fluorine atom on the benzyl ring increases lipophilicity compared to the non-fluorinated parent.[1][2] Fluorine is bio-isosteric to hydrogen but significantly more lipophilic, reducing the compound's solubility in polar protic solvents like water and ethylene glycol while enhancing solubility in fluorinated solvents and chlorinated hydrocarbons.[2]
Solubility Landscape: Solvent Class Assessment
The following assessment categorizes solvents based on their interaction with N-(4-Fluorobenzyl)-2-methylaniline.
A. Chlorinated & Non-Polar Solvents (High Solubility)[2]
-
Solvents: Dichloromethane (DCM), Chloroform, Toluene.[2]
-
Behavior: The compound is expected to be freely soluble (>100 mg/mL) .[2]
-
Application: Ideal for liquid-liquid extraction (LLE) workups.[1][2] The high solubility in DCM makes it the standard carrier solvent for column chromatography.[1][2]
B. Polar Aprotic Solvents (High Solubility)[2]
-
Solvents: THF, DMSO, DMF, Acetone.[2]
-
Behavior: Soluble to Freely Soluble .
-
Application: THF is the preferred solvent for synthesis (e.g., reductive amination with NaBH(OAc)₃) due to its ability to solubilize both the amine and the reducing agent intermediates.[1]
C. Polar Protic Solvents (Temperature Dependent)[1]
-
Solvents: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).[1]
-
Behavior: Moderately Soluble at RT; Soluble at Reflux. [1][2]
-
Application: These are the primary candidates for recrystallization .[2] The solubility differential between 25°C and 60°C allows for effective purification.[2]
D. Aliphatic Hydrocarbons (Low Solubility / Antisolvent)[1][2]
-
Behavior: Sparingly Soluble at RT.
-
Application: Excellent antisolvents .[2] Adding Hexane to a concentrated Toluene or Ethyl Acetate solution of the product will induce precipitation.[1][2]
Experimental Protocols
As specific empirical data is often proprietary, researchers must generate their own solubility curves.[2] Below are two orthogonal protocols: a rapid screen for early discovery and a rigorous equilibrium method for process development.
Protocol A: Visual Kinetic Solubility (High Throughput)
Best for: Rapid solvent screening with <50 mg of material.[1]
-
Preparation: Weigh 5 mg of N-(4-Fluorobenzyl)-2-methylaniline into a clear HPLC vial.
-
Titration: Add solvent in 10 µL increments using a micropipette.
-
Agitation: Vortex for 30 seconds after each addition.
-
Endpoint: Record the volume (
) where the oil/solid disappears and the solution becomes clear.[1][2] -
Calculation:
[1]
Protocol B: Thermodynamic Equilibrium Solubility (Shake-Flask)
Best for: Accurate data for crystallization design.[1][2]
-
Saturation: Add excess compound (approx. 100 mg) to 1 mL of solvent in a crimp-top vial.
-
Equilibration: Agitate at constant temperature (e.g., 25°C) for 24 hours.
-
Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (pre-heated if measuring at elevated temps).[2]
-
Quantification: Dilute the filtrate 100x with Acetonitrile and analyze via HPLC-UV (254 nm).
-
Validation: Verify the solid residue (if solid) via XRPD to ensure no polymorph conversion or solvate formation occurred.
Workflow Visualization
Figure 1: Solubility Determination Workflow
This diagram outlines the decision logic for selecting the appropriate solubility protocol based on development stage and material availability.
Caption: Decision matrix for selecting kinetic vs. thermodynamic solubility protocols based on material constraints.
Figure 2: Purification Strategy Based on Solubility
This flow illustrates how to leverage the solubility profile for purification (Recrystallization vs. Extraction).[2]
Caption: Logic flow for purifying N-(4-Fluorobenzyl)-2-methylaniline using solubility differentials.
Synthesis & Application Context
The solubility profile directly dictates the synthesis strategy.[2] The standard synthesis involves the reductive amination of 4-fluorobenzaldehyde and 2-methylaniline.[1][2]
-
Reaction Solvent: Methanol or Dichloromethane (DCM) .[2]
-
Workup: Because the product is highly lipophilic (LogP ~4), aqueous workup is efficient.[2]
References
-
Compound Identification
-
Synthetic Methodology (Reductive Amination)
-
Solubility Measurement Protocols
-
General Properties of Fluoro-Anilines
Sources
A Senior Application Scientist's Guide to N-(4-Fluorobenzyl)-2-methylaniline: Synthesis, Sourcing, and Quality Control for Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract and Strategic Importance
N-(4-Fluorobenzyl)-2-methylaniline is a substituted secondary amine that represents a valuable, yet specialized, building block for medicinal chemistry and drug development. Its structure combines three key motifs: a 2-methylaniline (o-toluidine) core, a secondary amine linker, and a 4-fluorobenzyl group. This combination is not accidental; it is a deliberate design element for creating molecules with finely tuned properties. The strategic incorporation of fluorine is a well-established method in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2][3] The methyl group provides steric influence, directing substitution reactions and affecting the molecule's conformation, while the fluorobenzyl moiety is crucial for establishing specific interactions, such as hydrogen bonds and dipole interactions, with protein targets.[1] This guide provides an in-depth analysis of the synthesis, sourcing, and critical quality control parameters for N-(4-Fluorobenzyl)-2-methylaniline at 97% purity, empowering researchers to confidently integrate this intermediate into their discovery workflows.
Physicochemical and Structural Data
A precise understanding of a molecule's fundamental properties is the bedrock of its application in synthesis and screening.
| Property | Value | Source/Method |
| IUPAC Name | N-(4-Fluorobenzyl)-2-methylaniline | --- |
| Synonyms | N-(p-Fluorobenzyl)-o-toluidine | --- |
| CAS Number | 166258-52-4 | --- |
| Molecular Formula | C₁₄H₁₄FN | --- |
| Molecular Weight | 215.27 g/mol | Calculated |
| Appearance | Predicted: Off-white to pale yellow solid or oil | Inferred from similar anilines |
| Purity Specification | ≥ 97% | User Requirement |
Sourcing, Pricing, and Procurement Strategy
N-(4-Fluorobenzyl)-2-methylaniline is not a widely stocked, off-the-shelf commodity. Direct listings are rare, suggesting it is most often procured via custom synthesis. This necessitates a strategic approach to sourcing.
Causality of Sourcing Strategy: Standard chemical suppliers like Sigma-Aldrich and Thermo Fisher Scientific maintain vast inventories, but these are typically weighted towards more common building blocks.[4][5] The specific substitution pattern of this molecule places it in a specialty category. Companies that excel in custom synthesis and maintain catalogs of less common intermediates are the primary targets for procurement.
| Supplier Type | Examples | Typical Lead Time | Pricing | Key Considerations |
| Custom Synthesis | BLD Pharm, Fluorochem, Various CROs | 4-8 Weeks | Quote-based, typically higher per gram | Provides exact material needed, requires clear purity and analytical specifications in the contract. |
| Specialty Catalogs | BLD Pharm | Variable (Stock Dependent) | Quote-based | May occasionally have small research quantities in stock, reducing lead times.[6] |
| Peer Sourcing | Academic or Industry Collaborators | N/A | N/A | Useful for initial screening if a collaborator has previously synthesized the compound. |
Pricing for custom synthesis is highly variable and dependent on scale, required purity, and the supplier's synthetic route. Researchers should budget in the range of several hundred to a few thousand dollars for an initial 1-5 gram batch.
Recommended Synthesis and Purification Protocol
The most direct and reliable method for synthesizing N-(4-Fluorobenzyl)-2-methylaniline is through reductive amination. This choice is based on the high efficiency and selectivity of this reaction for forming secondary amines from primary amines and aldehydes.[7]
Synthetic Workflow: Reductive Amination
Caption: Synthetic workflow for N-(4-Fluorobenzyl)-2-methylaniline via reductive amination.
Step-by-Step Experimental Protocol
Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent because it is milder than reagents like sodium borohydride (NaBH₄), reducing the risk of over-alkylation or reduction of the aldehyde starting material before imine formation.[8] Dichloromethane (DCM) or dichloroethane (DCE) are excellent solvents as they are aprotic and effectively solubilize the reactants and intermediates.
-
Reactor Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylaniline (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM, approx. 5-10 mL per mmol of aniline). Stir until fully dissolved.
-
Aldehyde Addition: Add 4-fluorobenzaldehyde (1.05 eq) to the solution. A slight excess ensures full conversion of the limiting aniline.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. The formation of the intermediate Schiff base can be monitored by Thin Layer Chromatography (TLC). The imine should have a different Rf value than the starting materials.
-
Reduction: In a separate container, weigh sodium triacetoxyborohydride (1.5 eq). Add the reducing agent portion-wise to the reaction mixture over 20-30 minutes. This controlled addition helps manage any exotherm.
-
Reaction: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor for the disappearance of the imine intermediate by TLC.
-
Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the excess reducing agent and any acid byproducts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid should be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to achieve ≥97% purity.
Quality Control and Purity Analysis (≥97%)
Verifying the purity and identity of the synthesized compound is a non-negotiable step. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis of substituted anilines due to its high resolution and sensitivity.[9][10]
Analytical Workflow for Quality Control
Caption: Quality control workflow for purity and identity verification of the final product.
Detailed HPLC Protocol for Purity Assessment
Rationale: A reversed-phase C18 column is ideal for separating non-polar to moderately polar organic molecules like substituted anilines.[10] A gradient elution from a weaker solvent (water) to a stronger solvent (acetonitrile) is employed to ensure that both the main compound and any potential impurities (which may have different polarities) are effectively eluted and resolved. UV detection at 254 nm is a common choice for aromatic compounds.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reversed-phase separation of aromatic compounds.[10] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier improves peak shape for amines. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong organic solvent for elution. |
| Gradient | Start at 40% B, ramp to 95% B over 15 min, hold for 5 min | Ensures elution of all components. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 254 nm | Aromatic compounds absorb strongly at this wavelength. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | Standard volume for analytical HPLC. |
Protocol Steps:
-
Standard/Sample Preparation: Accurately prepare a ~1 mg/mL stock solution of the purified product in acetonitrile. Dilute to ~0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.
-
System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Data Acquisition: Run the gradient method and record the chromatogram.
-
Purity Calculation: Integrate all peaks in the chromatogram. Calculate the purity by determining the area percentage of the main product peak relative to the total area of all peaks.
-
Purity % = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Confirmation: For definitive structural confirmation, the same method can be run on an LC-MS system to verify that the molecular weight of the main peak corresponds to the target compound (Expected [M+H]⁺ = 216.12).
Applications in Drug Development & Medicinal Chemistry
The N-(4-Fluorobenzyl)-2-methylaniline scaffold is a strategic asset in drug design. The fluorobenzyl group is particularly significant. Fluorine's high electronegativity can alter the pKa of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions with the target protein.[2][11]
-
Scaffold for Kinase Inhibitors: The aniline core is a common feature in many ATP-competitive kinase inhibitors. The fluorobenzyl group can be directed into hydrophobic pockets or form specific interactions within the kinase active site.
-
Intermediate for Complex Heterocycles: The secondary amine provides a reactive handle for further elaboration into more complex heterocyclic systems, which are hallmarks of modern pharmaceutical agents.
-
Fragment for Fragment-Based Lead Discovery (FBLD): This molecule can serve as a starting point in FBLD campaigns, where its binding to a target can be identified and then optimized by growing the molecule from its reactive vectors.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
-
Singh, R. P., et al. (2009). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of ChemTech Research, 1(4), 1007-1019. [Link]
-
U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. EPA Methods.[Link]
-
Sparrow Chemical. Fluorobenzyl Chloride Series. Sparrow Chemical Product Information.[Link]
-
Riggin, R. M., Lucas, S. V., Cole, T. F., & Birts, M. A. (1983). Analytical procedures for aniline and selected derivatives in wastewater and sludge. Final report. U.S. Department of Energy. Office of Scientific and Technical Information.[Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Fluoro-2-methylaniline, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 4-氟-2-甲基苯胺 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1036628-11-1|4-Chloro-N-(4-fluorobenzyl)-2-methylaniline|BLD Pharm [bldpharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ajrconline.org [ajrconline.org]
Methodological & Application
Application Note: Synthesis of N-(4-Fluorobenzyl)-2-methylaniline via Direct Reductive Amination
Strategic Rationale & Mechanistic Overview
The formation of carbon-nitrogen bonds is a foundational operation in medicinal chemistry and drug development. Among the available methodologies, direct reductive amination stands out for its high atom economy, scalability, and functional group tolerance. The synthesis of N-(4-fluorobenzyl)-2-methylaniline involves the coupling of 4-fluorobenzaldehyde with 2-methylaniline (o-toluidine).
This transformation proceeds via a two-stage mechanistic pathway in a single pot:
-
Condensation: Nucleophilic addition of the primary amine to the aldehyde yields a hemiaminal intermediate, which rapidly dehydrates to form an electrophilic imine (Schiff base)[1].
-
Reduction: The imine/iminium species is subsequently reduced by a mild hydride source to yield the secondary amine[2].
The presence of the ortho-methyl group on 2-methylaniline introduces mild steric hindrance, which can retard the initial nucleophilic attack compared to unsubstituted anilines. To counteract this, a stoichiometric amount of acetic acid is employed to accelerate iminium ion formation and drive the equilibrium forward[2].
Figure 1: Mechanistic pathway of the direct reductive amination process.
Reagent Selection & Causality
The choice of reducing agent is the most critical parameter in a reductive amination. The goal is to maximize chemoselectivity—reducing the iminium intermediate without prematurely reducing the starting aldehyde to 4-fluorobenzyl alcohol.
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Chemoselectivity | Toxicity Profile | Causality & Suitability for this Protocol |
| NaBH(OAc)₃ (STAB) | Excellent (Iminium > Aldehyde) | Moderate | Optimal. The electron-withdrawing acetoxy groups dampen hydride reactivity, making it highly selective for imines over aldehydes[3]. |
| NaBH₃CN | Good | High (Cyanide risk) | Sub-optimal. Effective, but highly toxic. Can generate hazardous HCN gas under the acidic conditions required for this reaction[1]. |
| NaBH₄ | Poor (Reduces aldehyde) | Low | Poor. Too reactive. Will rapidly reduce 4-fluorobenzaldehyde to the corresponding alcohol before the imine can form[2]. |
Solvent Selection: 1,2-Dichloroethane (DCE) is selected over Dichloromethane (DCM) or Tetrahydrofuran (THF). DCE provides an optimal balance of solubility for the borohydride species and generally yields faster reaction kinetics for direct reductive aminations[2].
Experimental Protocol (10 mmol Scale)
Quantitative Data & Stoichiometry
Table 2: Reagent Stoichiometry
| Reagent | MW ( g/mol ) | Eq. | Mass / Volume | Function |
| 4-Fluorobenzaldehyde | 124.11 | 1.00 | 1.24 g (1.07 mL) | Electrophile |
| 2-Methylaniline | 107.16 | 1.05 | 1.13 g (1.12 mL) | Nucleophile |
| NaBH(OAc)₃ (STAB) | 211.94 | 1.40 | 2.97 g | Reducing Agent |
| Acetic Acid (Glacial) | 60.05 | 1.00 | 0.60 g (0.57 mL) | Acid Catalyst |
| 1,2-Dichloroethane | 98.96 | - | 40 mL | Solvent |
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure & Self-Validating Controls
Step 1: Imine Formation
-
In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzaldehyde (1.24 g, 10.0 mmol) and 2-methylaniline (1.13 g, 10.5 mmol) in anhydrous 1,2-dichloroethane (40 mL).
-
Causality: A slight excess of the amine (1.05 eq) ensures complete consumption of the aldehyde, preventing the formation of difficult-to-separate benzyl alcohol byproducts.
-
-
Add glacial acetic acid (0.60 g, 10.0 mmol) dropwise to the stirring solution.
-
Self-Validation (IPC 1): Stir the mixture at room temperature for 30 minutes. A visual color shift (typically to a deeper yellow) validates the successful formation of the Schiff base.
Step 2: Hydride Reduction
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Causality: Cooling the mixture before adding the reducing agent mitigates the mild exotherm associated with hydride transfer and minimizes any background reduction of unreacted aldehyde.
-
-
Add sodium triacetoxyborohydride (STAB) (2.97 g, 14.0 mmol) portionwise over 5–10 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours under a nitrogen atmosphere.
-
Self-Validation (IPC 2): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (8:2) eluent. The product N-(4-fluorobenzyl)-2-methylaniline will appear as a new, UV-active spot that is more polar than the imine intermediate but less polar than the starting 2-methylaniline. Complete disappearance of the aldehyde spot validates reaction completion.
Step 3: Biphasic Quench and Extraction
-
Carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (25 mL) dropwise.
-
Causality: The basic quench neutralizes the acetic acid and decomposes any unreacted STAB. This step releases hydrogen gas (requiring slow addition) and converts the protonated secondary amine product into its free base form, allowing it to partition into the organic layer.
-
-
Self-Validation (IPC 3): Stir vigorously for 15 minutes. The cessation of gas (H₂) evolution indicates that all residual hydride has been safely neutralized.
-
Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate under reduced pressure to yield the crude product.
Step 4: Purification
-
Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (95:5 to 80:20).
-
Concentrate the product-containing fractions to afford pure N-(4-fluorobenzyl)-2-methylaniline as a clear to pale-yellow oil.
-
Note on Dialkylation: Because the starting material is a primary amine and the product is a sterically hindered secondary amine, over-alkylation (tertiary amine formation) is highly disfavored and rarely observed under these controlled conditions[1].
-
References[3] Title: Sodium Triacetoxyborohydride
Sources
Application Note: Optimized Synthesis of (E)-N-(4-fluorobenzylidene)-2-methylaniline
Executive Summary
This protocol details the synthesis of (E)-N-(4-fluorobenzylidene)-2-methylaniline via the acid-catalyzed condensation of 4-fluorobenzaldehyde and 2-methylaniline (o-toluidine). While Schiff base formation is a classic reaction, the presence of the ortho-methyl group on the aniline introduces steric hindrance that can retard nucleophilic attack, while the para-fluorine on the aldehyde exerts unique electronic effects (inductive withdrawal vs. mesomeric donation).
This guide provides two methodologies:
-
Method A (Green Protocol): Ethanol-based reflux for standard laboratory scale (1–10 mmol).
-
Method B (High-Efficiency Protocol): Toluene azeotropic reflux for scale-up (>50 mmol) or stubborn substrates.
Target Audience: Medicinal Chemists, Process Development Scientists.
Reaction Overview & Mechanism
The reaction proceeds via a reversible nucleophilic addition-elimination pathway. The acid catalyst is critical here to protonate the carbonyl oxygen, increasing its electrophilicity to overcome the steric bulk of the 2-methylaniline.
Reaction Scheme
Mechanistic Pathway (Graphviz)
Figure 1: Acid-catalyzed mechanism for Schiff base formation. The dehydration step is often rate-determining in the presence of steric hindrance.
Reagents and Equipment
Table 1: Reagent Specifications
| Reagent | MW ( g/mol ) | Equiv. | Density (g/mL) | Role |
| 4-Fluorobenzaldehyde | 124.11 | 1.0 | 1.157 | Electrophile |
| 2-Methylaniline | 107.15 | 1.0 | 1.006 | Nucleophile |
| Glacial Acetic Acid | 60.05 | 0.05 (cat) | 1.049 | Catalyst |
| Ethanol (Abs.) | 46.07 | Solvent | 0.789 | Solvent (Method A) |
| Toluene | 92.14 | Solvent | 0.867 | Solvent (Method B) |
Safety Note: 2-Methylaniline (o-toluidine) is toxic and a potential carcinogen. 4-Fluorobenzaldehyde is a skin irritant. Handle all reagents in a fume hood with nitrile gloves.
Experimental Protocols
Method A: Standard Ethanol Reflux (Recommended for <5g)
Best for rapid library synthesis and initial screening.
-
Preparation: In a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 4-fluorobenzaldehyde (1.24 g, 10 mmol) in 15 mL of absolute ethanol .
-
Addition: Add 2-methylaniline (1.07 g, 1.07 mL, 10 mmol) dropwise to the stirring solution.
-
Catalysis: Add 2–3 drops of glacial acetic acid .
-
Expert Insight: Without acid, the reaction may stall at the carbinolamine stage due to the ortho-methyl steric effect.
-
-
Reaction: Attach a water-cooled reflux condenser. Heat the mixture to reflux (approx. 80°C oil bath) for 3–5 hours .
-
Monitoring: Check via TLC (20% EtOAc/Hexane). The aldehyde spot (Rf ~0.6) should disappear; the imine product typically has a lower Rf than the aldehyde but higher than the amine.
-
-
Workup (Crystallization):
-
Remove the flask from heat and allow it to cool to room temperature.
-
Place the flask in an ice-water bath for 30 minutes.
-
If solid forms: Filter the precipitate using a Buchner funnel. Wash with 5 mL of cold ethanol.
-
If oil forms (Common with o-toluidine): Evaporate the ethanol using a rotary evaporator. Redissolve the oily residue in a minimum amount of hot hexane (or hexane/EtOAc 9:1) and cool slowly to induce crystallization. Scratching the glass side may be necessary.
-
-
Purification: Recrystallize from hot ethanol or methanol if high purity is required for biological assays.
Method B: Dean-Stark Dehydration (Scale-up)
Best for yields >95% or if the equilibrium is unfavorable.
-
Setup: Equip a 250 mL RBF with a Dean-Stark trap and reflux condenser.
-
Loading: Add 4-fluorobenzaldehyde (50 mmol), 2-methylaniline (50 mmol), p-toluenesulfonic acid (PTSA) (0.5 mmol, 1 mol%), and toluene (100 mL).
-
Reflux: Heat to vigorous reflux (115°C). Water will azeotrope into the trap.
-
Completion: Continue until water collection ceases (approx. 1 mL theoretical for 50 mmol).
-
Workup: Cool to RT. Wash the toluene layer with saturated NaHCO₃ (to remove acid) and brine. Dry over MgSO₄, filter, and concentrate in vacuo.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for Method A.
Validation & Characterization (Self-Validating System)
To ensure the protocol was successful, compare your data against these expected parameters.
Table 2: Expected Physico-Chemical Properties
| Parameter | Expected Value/Range | Diagnostic Note |
| Physical State | Pale yellow solid or oil | Ortho-substitution often lowers MP, leading to oils that solidify slowly.[1] |
| Melting Point | 40–65°C (Estimate) | Sharp range indicates purity. Broad range indicates wet/impure product. |
| Yield | 85–95% | Lower yields suggest incomplete water removal or hydrolysis during workup. |
Spectroscopic Validation[3]
-
¹H NMR (CDCl₃, 400 MHz):
-
Azomethine (CH=N): Look for a distinct singlet at δ 8.3–8.5 ppm . This confirms the imine bond.
-
Aldehyde (CHO): Absence of the singlet at δ ~10.0 ppm confirms consumption of starting material.
-
Methyl Group: Singlet at δ ~2.4 ppm .
-
-
IR Spectroscopy (ATR):
-
C=N Stretch: Strong band at 1615–1630 cm⁻¹ .
-
Absence of C=O: No band at 1700 cm⁻¹.
-
Troubleshooting & Optimization
Issue: Product "Oils Out" and won't crystallize.
-
Cause: The 2-methyl group disrupts crystal packing; residual solvent (ethanol) acts as an impurity.
-
Solution: Evaporate all ethanol. Dissolve the oil in a minimal amount of diethyl ether, then add pentane or hexane until cloudy. Store in a freezer (-20°C) overnight. Scratch the flask with a glass rod to provide nucleation sites.
Issue: Low Yield / Hydrolysis.
-
Cause: Schiff bases are hydrolytically unstable. Moisture from the air or wet solvents can reverse the reaction.
-
Solution: Ensure all solvents are anhydrous. Store the product in a desiccator. If using Method B, ensure the Dean-Stark trap is functioning correctly.
References
-
BenchChem. (2025).[2] Application Notes and Protocols for the Formation of a Schiff Base from 4-Fluorobenzaldehyde. Retrieved from
-
Silva, P. J. (2019). New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. PeerJ. Retrieved from
-
ChemicalBook. (2025). 4-Fluoro-2-methylaniline Product Properties and Synthesis. Retrieved from
-
PubChem. (2025).[1] Compound Summary: 4-Fluoro-2-methylaniline.[1][3][4][5][6] National Library of Medicine. Retrieved from
Sources
- 1. 4-Fluoro-2-methylaniline | C7H8FN | CID 67982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Fluoro-2-methylaniline | CAS#:452-71-1 | Chemsrc [chemsrc.com]
- 4. 4-Fluoro-2-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 5. 4-Fluoro-2-methylaniline CAS#: 452-71-1 [m.chemicalbook.com]
- 6. 4-Fluoro-2-methylaniline, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Application Note: A Comprehensive Guide to the Reductive Alkylation of o-Toluidine with Sodium Triacetoxyborohydride
Abstract
Reductive amination stands as a pivotal transformation in modern organic synthesis, enabling the construction of crucial carbon-nitrogen bonds that form the backbone of countless pharmaceuticals and fine chemicals. This guide provides an in-depth exploration of the reductive alkylation of o-toluidine using sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB), a reagent prized for its selectivity, mildness, and operational simplicity. We will dissect the underlying reaction mechanism, present a detailed, field-tested experimental protocol, and discuss critical parameters for optimization and safety. This document is designed for researchers, chemists, and drug development professionals seeking to leverage this powerful methodology with confidence and precision.
Introduction: The Superiority of STAB in Reductive Amination
The synthesis of secondary and tertiary amines via the reaction of a primary or secondary amine with a carbonyl compound is a fundamental process in chemical development.[1] The classic approach involves a two-step sequence: the formation of an imine or enamine intermediate via condensation, followed by its reduction. A more efficient "direct" or "one-pot" approach, where imine formation and reduction occur concurrently, is highly desirable.[2]
The success of a one-pot reductive amination hinges on the choice of reducing agent. It must be powerful enough to reduce the protonated imine (iminium ion) intermediate but gentle enough to avoid the premature reduction of the starting aldehyde or ketone.[3] While reagents like sodium borohydride (NaBH₄) are often too reactive and sodium cyanoborohydride (NaBH₃CN) poses significant toxicity risks, sodium triacetoxyborohydride (STAB) has emerged as the reagent of choice.[4][5]
The advantages of STAB are manifold:
-
Chemoselectivity: The electron-withdrawing acetoxy groups and steric bulk of STAB moderate the reactivity of the borohydride, making it highly selective for the reduction of iminium ions over carbonyls.[6][7] This allows the reaction to proceed in a single pot with high efficiency.[2]
-
Mild Reaction Conditions: STAB reactions are typically conducted at room temperature in aprotic solvents, preserving sensitive functional groups that might not survive harsher methods.[8]
-
Enhanced Safety Profile: Unlike NaBH₃CN, STAB does not release toxic hydrogen cyanide gas, making it a safer alternative for laboratory use.[2]
-
Broad Substrate Scope: It is effective for a wide array of aldehydes, ketones, and both primary and secondary amines, including weakly basic amines like anilines.[9][10]
Reaction Mechanism: A Step-by-Step Dissection
The STAB-mediated reductive amination of o-toluidine with an aldehyde (e.g., benzaldehyde) proceeds through a well-defined, two-stage pathway within a single pot.
Stage 1: Iminium Ion Formation The reaction initiates with the nucleophilic attack of the o-toluidine nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. This forms a hemiaminal intermediate, which subsequently dehydrates to yield a protonated imine, known as the iminium ion. This equilibrium is often catalyzed by the trace acetic acid present with STAB or by adding a catalytic amount of a weak acid like acetic acid.[6]
Stage 2: Hydride-Mediated Reduction Sodium triacetoxyborohydride then selectively delivers a hydride ion to the electrophilic carbon of the iminium ion. The rate of reduction of the iminium ion is significantly faster than the reduction of the starting aldehyde, which is the cornerstone of the reaction's success.[6] This irreversible step drives the reaction to completion, yielding the final N-alkylated o-toluidine product.
Below is a diagram illustrating this mechanistic pathway.
Caption: The two-stage mechanism of reductive amination using STAB.
Experimental Protocol: Synthesis of N-Benzyl-2-methylaniline
This protocol details the synthesis of N-benzyl-2-methylaniline from o-toluidine and benzaldehyde as a representative example.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| o-Toluidine | ≥99% | Sigma-Aldrich | Corrosive, toxic, suspected carcinogen. |
| Benzaldehyde | ≥99%, Redistilled | Acros Organics | Irritant. |
| Sodium Triacetoxyborohydride (STAB) | Reagent Grade, 95% | Combi-Blocks | Moisture sensitive. |
| 1,2-Dichloroethane (DCE) | Anhydrous, ≥99.8% | Fisher Scientific | Toxic, suspected carcinogen. |
| Saturated Sodium Bicarbonate | ACS Grade | VWR | Aqueous solution. |
| Anhydrous Magnesium Sulfate | ACS Grade | VWR | Drying agent. |
Stoichiometry and Quantities
| Compound | MW ( g/mol ) | Mmol | Equiv. | Amount Used |
| o-Toluidine | 107.15 | 10.0 | 1.0 | 1.07 g (1.1 mL) |
| Benzaldehyde | 106.12 | 10.5 | 1.05 | 1.11 g (1.06 mL) |
| NaBH(OAc)₃ (STAB) | 211.94 | 15.0 | 1.5 | 3.18 g |
| 1,2-Dichloroethane | - | - | - | 50 mL |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add o-toluidine (1.07 g, 10.0 mmol) and anhydrous 1,2-dichloroethane (DCE, 50 mL) under a nitrogen atmosphere.
-
Addition of Aldehyde: Add benzaldehyde (1.11 g, 10.5 mmol) to the stirred solution at room temperature. Stir the mixture for 20-30 minutes to allow for initial imine formation.
-
Addition of STAB: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 5-10 minutes. Note: The reaction is moisture-sensitive, and STAB can react with atmospheric moisture. Maintain an inert atmosphere.[4] The addition may cause a slight exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting o-toluidine is consumed (typically 2-6 hours).
-
Work-up: Once the reaction is complete, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 30 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (DCM, 2 x 25 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-benzyl-2-methylaniline.
Experimental Workflow Diagram
Caption: A flowchart of the reductive alkylation protocol.
Optimization and Troubleshooting
| Parameter/Issue | Recommendation & Rationale |
| Choice of Solvent | 1,2-Dichloroethane (DCE) is the preferred solvent as it is aprotic and reactions are generally faster.[8][9] Tetrahydrofuran (THF) is a viable alternative but may lead to slower reaction times.[10] Aprotic solvents are crucial as STAB is water-sensitive.[4] |
| Slow Reaction | For less reactive ketones or weakly basic amines, the addition of 1-2 equivalents of acetic acid can catalyze iminium ion formation and accelerate the reaction.[9][10] However, for most aldehydes reacting with anilines, this is not necessary.[8] |
| Low Yield | Ensure all reagents are anhydrous and the reaction is protected from atmospheric moisture. The potency of STAB can degrade over time; using a fresh bottle or titrating the reagent is recommended for critical applications.[2] Ensure the stoichiometry is correct; a slight excess of the carbonyl component or amine may be used, and at least 1.4-1.5 equivalents of STAB are common.[11] |
| Side Product Formation | If dialkylation is observed (a second benzylation of the product), a stepwise procedure may be beneficial.[8] This involves pre-forming the imine in a solvent like methanol, removing the water, and then adding a different reducing agent like NaBH₄.[9] However, with STAB, over-alkylation is less common than with more reactive hydrides.[5] |
Safety Precautions
-
o-Toluidine: Is toxic, corrosive, and a suspected human carcinogen. Handle only in a certified chemical fume hood using appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses.
-
Sodium Triacetoxyborohydride (STAB): Is moisture-sensitive and will release hydrogen gas upon contact with water or protic solvents. Quench reactions carefully and avoid inhalation of dust.
-
1,2-Dichloroethane (DCE): Is a toxic and suspected carcinogenic solvent. All operations involving DCE must be performed within a fume hood.
-
General: A thorough hazard assessment should be completed before beginning any chemical synthesis. Always consult the Safety Data Sheet (SDS) for each reagent used.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
- Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society.
-
Common Organic Chemistry. (n.d.). Sodium Triacetoxyborohydride (STAB). [Link]
- Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series.
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]
- Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University Chemistry 115 Handout.
-
Szałabska, K., et al. (2024). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. Scientific Reports, 14(1), 8963. [Link]
-
ResearchGate. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. [Link]
-
Common Organic Chemistry. (n.d.). Reductive Amination - Common Conditions. [Link]
-
PubMed. (2022, August 19). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. [Link]
-
Journal of Chemical Education. (2000, February 1). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. [Link]
- Arkivoc. (n.d.).
- Benchchem. (n.d.).
-
Organic Chemistry Data. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link]
- Sciencemadness.org. (n.d.).
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- 2. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
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- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sciencemadness.org [sciencemadness.org]
Application Note: Strategic Utilization of N-(4-Fluorobenzyl)-2-methylaniline in Pharmaceutical Synthesis
[1]
CAS Number: 1020963-78-3 Formula: C₁₄H₁₄FN Molecular Weight: 215.27 g/mol Role: Advanced Pharmaceutical Intermediate / Pharmacophore Scaffold[1]
Executive Summary
N-(4-Fluorobenzyl)-2-methylaniline is a high-value secondary amine intermediate employed in the development of Potassium-Competitive Acid Blockers (P-CABs) and Tyrosine Kinase Inhibitors (TKIs) .[1] Its structural core—an o-substituted aniline coupled with a p-fluorobenzyl moiety—serves as a critical pharmacophore for modulating lipophilicity and steric fit within hydrophobic binding pockets of enzymes (e.g., H⁺/K⁺-ATPase) and receptors.[1]
This guide provides a validated protocol for its synthesis via reductive amination, downstream coupling strategies, and rigorous quality control measures to ensure pharmaceutical-grade purity (>98%).[1]
Chemical Profile & Structural Significance[1][2]
| Property | Specification |
| IUPAC Name | 2-methyl-N-[(4-fluorophenyl)methyl]aniline |
| Appearance | Off-white to pale yellow solid or viscous oil |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water |
| pKa (Calc) | ~4.5 (Aniline nitrogen) |
| Key Functionality | Secondary amine (Nucleophile for acylation/sulfonylation) |
| Stability | Air-sensitive (prone to oxidation); Store under inert gas at 2-8°C |
Pharmacophore Logic
-
4-Fluorobenzyl Group: Enhances metabolic stability (blocking para-oxidation) and increases potency via halogen bonding interactions in the target active site.[1]
-
2-Methyl Group (Ortho-Toluidine Core): Introduces conformational restriction (atropisomerism potential) and steric bulk, often improving selectivity against off-target kinases.[1]
Validated Synthesis Protocol: Reductive Amination
Objective: Synthesize N-(4-Fluorobenzyl)-2-methylaniline from 2-methylaniline and 4-fluorobenzaldehyde with >95% selectivity for the mono-alkylated product.
Reaction Scheme
Reagents:
-
Amine: 2-Methylaniline (1.0 equiv)[1]
-
Aldehyde: 4-Fluorobenzaldehyde (1.05 equiv)[1]
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB, 1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Catalyst: Acetic Acid (AcOH, 1-2 equiv)
Step-by-Step Methodology
Phase 1: Imine Formation (Self-Validating Checkpoint)[1]
-
Charge: In a dry round-bottom flask, dissolve 2-methylaniline (10 mmol) in DCE (30 mL).
-
Add: Add 4-fluorobenzaldehyde (10.5 mmol) and Acetic Acid (10 mmol).
-
Stir: Stir at Room Temperature (RT) for 2–4 hours under Nitrogen.
-
Checkpoint 1 (TLC/NMR):
-
Validation: Aliquot 50 µL, dry, and run H-NMR. Look for the disappearance of the aldehyde proton (~10 ppm) and appearance of the Imine proton (singlet, ~8.3–8.5 ppm) .
-
Decision: Do NOT proceed to reduction until imine formation is >95% complete.[1] This prevents direct reduction of the aldehyde to benzyl alcohol.[1]
-
Phase 2: Selective Reduction[1]
-
Cool: Cool the mixture to 0°C.
-
Add: Add Sodium Triacetoxyborohydride (STAB) (15 mmol) portion-wise over 20 minutes.
-
Why STAB? It is less reactive than NaBH₄ and will not reduce the remaining aldehyde as quickly as the imine, ensuring high chemoselectivity.
-
-
React: Allow to warm to RT and stir overnight (12–16 h).
-
Quench: Add saturated aqueous NaHCO₃ slowly to neutralize acid and quench excess hydride.
Phase 3: Work-up & Purification[1]
Visualized Workflow (DOT Diagram)
Figure 1: Decision-tree workflow for the synthesis of N-(4-Fluorobenzyl)-2-methylaniline, emphasizing critical QC checkpoints to prevent impurity carryover.
Analytical Quality Control (QC)
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 15 min.
-
Detection: UV at 254 nm (aromatic rings).
-
Retention Time: Expect product around 8–10 min (hydrophobic).
NMR Diagnostic Signals (400 MHz, CDCl₃)
| Proton Environment | Chemical Shift (δ) | Multiplicity | Interpretation |
| Ar-CH₃ | ~2.15 ppm | Singlet (3H) | Methyl group on aniline ring |
| N-H | ~3.8–4.0 ppm | Broad Singlet (1H) | Secondary amine (exchangeable) |
| N-CH₂-Ar | ~4.35 ppm | Singlet (2H) | Benzylic methylene (Key confirmation of C-N bond) |
| Ar-H (Fluorophenyl) | ~7.0–7.4 ppm | Multiplet (4H) | Characteristic splitting due to ¹⁹F coupling |
Downstream Applications
This intermediate is a "privileged structure" for Fragment-Based Drug Design (FBDD) .[1]
-
Sulfonylation: Reaction with sulfonyl chlorides (e.g., pyridine-3-sulfonyl chloride) yields P-CAB analogs similar to Vonoprazan.[1]
-
Acylation: Reaction with acryloyl chloride yields acrylamides, common in covalent kinase inhibitors (e.g., targeting EGFR T790M).
-
Urea Formation: Reaction with isocyanates yields urea derivatives, often used in VEGFR/PDGFR inhibitors.[1]
Application Logic Diagram
Figure 2: Synthetic divergence showing how this intermediate serves as a precursor for three major classes of bioactive molecules.[1]
Safety & Handling (SDS Highlights)
References
-
Fisher Scientific. (n.d.).[1] N-(4-Fluorobenzyl)-2-methylaniline, 97%. Retrieved from
-
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] (Standard protocol basis).
-
PubChem. (n.d.).[1] Compound Summary: N-(4-Fluorobenzyl)-2-methylaniline.[1][4][5][6][7][8] Retrieved from
-
Sigma-Aldrich. (n.d.).[1] Reductive Amination Protocols. Retrieved from [1]
Sources
- 1. 4-Fluoro-2-methylaniline | C7H8FN | CID 67982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-(hydroxymethyl)-2-methylaniline | Sigma-Aldrich [sigmaaldrich.cn]
- 5. 4-Chloro-N-(4-fluorobenzyl)-2-Methylaniline, 97% | 1036628-11-1 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. 4-Chloro-N-(4-fluorobenzyl)-2-methylaniline, 97% [labchem.co.za]
- 8. N-(4-Fluorobenzyl)-2-methylaniline, 97% [labchem.co.za]
Application Note: Optimized Conditions for N-Benzylaniline Synthesis
Topic: High-Fidelity Synthesis of N-Benzylanilines via Buchwald-Hartwig Amination Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]
Abstract & Strategic Overview
The synthesis of N-benzylanilines is a pivotal transformation in medicinal chemistry, serving as a core pharmacophore in therapeutics ranging from antihistamines to kinase inhibitors. While reductive amination is a common route, it often fails with electron-poor anilines or sensitive functional groups.[1] The Buchwald-Hartwig Cross-Coupling (BHCC) offers a superior alternative, enabling the convergence of aryl halides and benzylamine with high chemoselectivity.
This guide moves beyond generic "coupling conditions" to provide a precision-engineered protocol. We focus on overcoming the two primary failure modes in this specific transformation: bis-arylation (over-reaction of the primary benzylamine) and catalyst poisoning by the nucleophilic amine.
Mechanistic Insight & Catalyst Design
Understanding the catalytic cycle is prerequisite to troubleshooting.[2] The reaction proceeds through four distinct stages: Oxidative Addition, Amine Coordination, Deprotonation, and Reductive Elimination.[3]
For N-benzylaniline synthesis, the Reductive Elimination step is often rate-determining due to the steric bulk of the benzyl group. Furthermore, the primary amine (benzylamine) can competitively bind to the Palladium center, displacing the ligand and shutting down the cycle (the "amine effect").
Catalytic Cycle Visualization
The following diagram illustrates the active cycle and the off-cycle inhibitory pathway common with benzylamine.
Caption: Figure 1. Catalytic cycle highlighting the critical oxidative addition and the risk of off-cycle catalyst sequestration by benzylamine.
Critical Parameter Optimization
To achieve >90% yields of the mono-arylated secondary amine (N-benzylaniline), specific parameters must be tuned.
Ligand Selection: The "Dialkylbiaryl" Advantage
Older ligands like BINAP or DPPF are often insufficient for hindered or electron-rich aryl halides in this specific transformation. The Buchwald Dialkylbiaryl Phosphines are the gold standard here.
| Ligand | Application Niche | Recommendation for Benzylamine |
| BrettPhos | Primary Amines | First Choice. Specifically designed to prevent bis-arylation of primary amines.[1] Promotes reductive elimination effectively.[1][3][4] |
| RuPhos | Universal / Secondary Amines | Excellent Alternative. Highly active; works well if BrettPhos fails, especially for sterically hindered aryl halides. |
| Xantphos | Chelating / General | Cost-Effective Option. Good for simple substrates but requires higher temperatures (100°C+).[1] |
| BINAP | Early Generation | Legacy. Use only for unhindered aryl bromides.[1] Prone to bis-arylation issues.[1] |
Base & Solvent Effects[5]
-
Base: NaOtBu (Sodium tert-butoxide) is the standard.[1][5][6] It is strong enough to deprotonate the Pd-amine complex but bulky enough to minimize nucleophilic attack on the aryl halide.
-
Alternative: Use Cs₂CO₃ if the substrate contains esters, nitriles, or nitro groups (base-sensitive).[1]
-
-
Solvent: Toluene or 1,4-Dioxane .[1] Toluene is preferred for its non-polar nature, which stabilizes the active catalytic species. t-Amyl alcohol is useful for polar substrates.[1]
Standardized Protocols
Method A: The "Gold Standard" (Precatalyst System)
Recommended for high-value intermediates, drug candidates, and difficult substrates.
Rationale: Uses RuPhos Pd G4 or BrettPhos Pd G4 .[1] These precatalysts ensure a precise 1:1 Pd:Ligand ratio and activate immediately upon exposure to base, eliminating the induction period and "black palladium" formation.
Reagents:
-
Benzylamine (1.2 - 1.4 equiv) — Excess is vital to drive kinetics but not so high as to poison catalyst.[1]
-
Catalyst: RuPhos Pd G4 (1 - 3 mol%)[1]
-
Base: NaOtBu (1.5 equiv)[1]
-
Solvent: Anhydrous THF or Toluene (0.2 M concentration)
Step-by-Step Protocol:
-
Setup: Flame-dry a reaction vial/Schlenk tube equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.[6]
-
Solids: Charge the vial with the Aryl Halide (if solid), NaOtBu, and RuPhos Pd G4.
-
Note: If using an aryl chloride, increase catalyst loading to 3-5 mol%.[1]
-
-
Purge: Cap the vial and evacuate/backfill with inert gas (3 cycles).
-
Liquids: Add the anhydrous solvent via syringe. Then, add the Aryl Halide (if liquid) and Benzylamine via microliter syringe.
-
Reaction: Place in a pre-heated heating block at 80°C . Stir vigorously (1000 rpm) for 2–12 hours.
-
Monitoring: Check by LCMS.[1] The formation of the secondary amine is usually distinct.
-
-
Workup: Cool to room temperature. Dilute with EtOAc, filter through a small pad of Celite (to remove Pd and salts). Concentrate in vacuo.[1]
-
Purification: Flash chromatography. Tip: N-benzylanilines are often non-polar; start with 100% Hexanes/Heptane.[1]
Method B: The "Traditional" Cost-Effective System
Recommended for scale-up of simple substrates (e.g., bromobenzene derivatives).[1]
Reagents:
Protocol Differences:
-
Requires a "pre-stir" step: Mix
and the Ligand in the solvent at 60°C for 10 minutes before adding the substrate and base. This ensures ligation of the palladium. -
Requires higher temperature (100-110°C) and longer times (overnight).[1]
Troubleshooting & Optimization Matrix
Use the following logic flow to resolve common issues.
Caption: Figure 2.[1][2][9] Decision tree for troubleshooting reaction failures.
Quantitative Optimization Data
Based on comparative literature studies for primary amine arylation.
| Variable | Adjustment | Effect |
| Catalyst Loading | 1% | Linearly increases rate; essential for Aryl Chlorides.[1] |
| Amine Equivalents | 1.0 | Suppresses bis-arylation (statistical protection).[1] |
| Base | NaOtBu | Use LHMDS only if substrate has acidic protons (e.g., alpha-carbonyls) that NaOtBu might deprotonate incorrectly, though LHMDS is slower.[1] |
| Water Content | "Dry" | Critical. Water decomposes the active catalyst and hydrolyzes the imine side-products. |
References
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.[1] Angewandte Chemie International Edition. [Link][1]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[1] Chemical Reviews. [Link][1]
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings.[1] The Journal of Organic Chemistry. [Link]
-
Maiti, D., et al. (2009). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases.[1] Chemical Science. [Link]
Sources
- 1. RuPhos Pd G4 1599466-85-9 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. entegris.com [entegris.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Note: Scale-Up Synthesis of N-(4-Fluorobenzyl)-2-methylaniline via Reductive Amination
Audience: Researchers, Process Chemists, and Drug Development Professionals Scale: 10 kg Pilot-Scale (with GMP manufacturing considerations)
Executive Summary
The synthesis of secondary aryl-alkyl amines is a critical transformation in pharmaceutical manufacturing. This application note details the scalable, 10 kg pilot-scale synthesis of N-(4-Fluorobenzyl)-2-methylaniline via a highly selective reductive amination. By utilizing Sodium Triacetoxyborohydride (STAB) and a self-validating stage-gate protocol, this method ensures high chemoselectivity, strict thermal control, and the elimination of over-alkylation impurities commonly seen in direct SN2 pathways.
Mechanistic Rationale & Causality
The construction of the C-N bond in N-(4-Fluorobenzyl)-2-methylaniline requires careful strategic planning to prevent the formation of tertiary amine byproducts.
-
Pathway Selection (Reductive Amination vs. Direct Alkylation): Direct alkylation of 2-methylaniline with 4-fluorobenzyl chloride is notoriously difficult to control, governed by competing reaction rates that inevitably lead to over-alkylation. Reductive amination circumvents this by forming a stable imine/iminium intermediate, which is then selectively reduced, ensuring absolute chemoselectivity for the secondary amine[1].
-
Reducing Agent Selection: While catalytic hydrogenation (e.g., Pt/C or Ir-catalysis) is the gold standard for >100 kg continuous GMP manufacturing due to atom economy[2], STAB is the reagent of choice for batch processes up to 50 kg. STAB is exceptionally mild, tolerates diverse functional groups, and avoids the generation of highly toxic byproducts associated with sodium cyanoborohydride[3].
-
The Role of Acetic Acid: The addition of 1.5 equivalents of glacial acetic acid is the mechanistic linchpin of this protocol. The acid protonates the intermediate imine to form an iminium ion. Because STAB reduces iminium ions exponentially faster than it reduces neutral carbonyls, this ensures that the starting 4-fluorobenzaldehyde is not prematurely reduced to 4-fluorobenzyl alcohol—a critical yield-killing side reaction[4].
Reaction Pathway
Caption: Chemical pathway for the reductive amination of N-(4-Fluorobenzyl)-2-methylaniline.
Quantitative Data: Stoichiometry & Process Parameters
Table 1: Stoichiometry and Material Requirements (10 kg Scale)
| Material | MW ( g/mol ) | Eq. | Mass / Vol | Role |
| 4-Fluorobenzaldehyde | 124.11 | 1.00 | 10.0 kg | Electrophile |
| 2-Methylaniline | 107.15 | 1.05 | 9.07 kg | Nucleophile |
| Acetic Acid (Glacial) | 60.05 | 1.50 | 7.25 kg | Brønsted Acid Catalyst |
| STAB (NaBH(OAc)₃) | 211.94 | 1.40 | 23.9 kg | Hydride Source |
| Tetrahydrofuran (THF) | 72.11 | - | 100 L | Reaction Solvent |
| Isopropanol (IPA) | 60.10 | - | 50 L | Crystallization Solvent |
| Hydrogen Chloride (gas) | 36.46 | 1.10 | ~3.2 kg | Salt Formation |
Table 2: Critical Process Parameters (CPPs)
| Unit Operation | Parameter | Target Range | Causality / Rationale |
| Imine Formation | Temperature | 20–25 °C | Balances reaction kinetics with thermodynamic stability of the imine. |
| STAB Addition | Temperature | 0–5 °C | Prevents thermal runaway from the highly exothermic hydride transfer. |
| Quench | pH | > 10 | Ensures complete hydrolysis of boron-amine complexes into the aqueous phase. |
Process Workflow
Caption: Reactor workflow and unit operations for the 10 kg scale-up synthesis.
Step-by-Step Experimental Protocol
Phase 1: Iminium Formation
-
Inerting: Purge a 250 L glass-lined reactor with N₂ for 15 minutes. Causality: Prevents oxidative degradation of the electron-rich 2-methylaniline.
-
Charging: Charge THF (100 L) and 4-Fluorobenzaldehyde (10.0 kg). Initiate agitation at 150 rpm.
-
Catalysis: Add 2-Methylaniline (9.07 kg) in one portion, followed by the slow addition of Glacial Acetic Acid (7.25 kg) over 15 minutes.
-
Aging: Stir the mixture at 20–25 °C for 2 hours to allow the equilibrium to favor the iminium ion.
Phase 2: Exothermic Reduction
-
Cooling: Chill the reactor jacket to bring the internal temperature to 0–5 °C. Causality: The reduction is highly exothermic; starting at a low temperature prevents the off-gassing of H₂ from accelerating dangerously.
-
Hydride Addition: Charge STAB (23.9 kg) in 5 equal portions over 2 hours. Monitor the internal temperature strictly, ensuring it does not exceed 15 °C during addition.
-
Maturation: Once addition is complete, remove the cooling jacket and allow the reaction to naturally warm to 20 °C. Stir for an additional 4 hours.
Phase 3: Quench & Phase Separation
-
Hydrolysis: Cool the reactor back to 10 °C. Slowly dose 10% aqueous NaOH (50 L) over 1 hour. Causality: The strong base neutralizes the acetic acid and breaks down the stable boron-product complexes. Failure to do this results in low yields and boron contamination in the API.
-
Separation: Stop agitation, allow phases to settle for 30 minutes, and decant the lower aqueous waste layer.
-
Washing: Wash the upper organic (THF) layer with saturated aqueous NaCl (30 L) to remove residual moisture.
Phase 4: Crystallization & Isolation
-
Solvent Swap: Transfer the organic layer to a crystallizer. Perform a vacuum distillation (40 °C, 100 mbar) to remove THF, continuously feeding Isopropanol (IPA, 50 L) to maintain constant volume. Causality: The free base of this product is an oil; isolating it as a hydrochloride salt in IPA guarantees a highly pure, flowable powder[5].
-
Salt Formation: Cool the IPA solution to 10 °C. Bubble anhydrous HCl gas into the mixture until the pH of an aqueous aliquot registers ≤ 2. A thick white slurry will form.
-
Isolation: Cool the slurry to 0 °C, hold for 2 hours, and discharge to a Nutsche filter. Wash the cake with cold IPA (10 L) and dry under vacuum at 45 °C for 12 hours.
Self-Validating System: Stage-Gate IPCs
To ensure absolute trustworthiness, this protocol operates as a self-validating system. The process cannot advance to the next phase unless the following In-Process Controls (IPCs) are met:
-
Stage-Gate 1 (Pre-Reduction): Pull an aliquot and analyze via HPLC.
-
Condition: Unreacted 4-Fluorobenzaldehyde must be < 1.0%.
-
Validation Loop: If > 1.0%, add 0.05 eq of 2-methylaniline, stir for 1 hour, and re-test.
-
-
Stage-Gate 2 (Post-Reduction): Pull an aliquot, quench with NaHCO₃, and analyze the organic layer via HPLC.
-
Condition: Unreacted imine intermediate must be < 0.5%.
-
Validation Loop: If > 0.5%, add 0.1 eq of STAB, stir for 2 hours, and re-test.
-
-
Stage-Gate 3 (Quench): Test the pH of the aqueous phase post-NaOH addition.
-
Condition: pH must be > 10.
-
Validation Loop: If pH < 10, boron complexes are still intact. Add additional 10% NaOH until pH > 10 is sustained for 15 minutes.
-
Analytical Validation
-
HPLC Purity: > 99.5% (UV detection at 254 nm; C18 column, Acetonitrile/Water gradient with 0.1% TFA).
-
¹H NMR (400 MHz, DMSO-d₆): Expect characteristic shifts: a singlet for the benzylic CH₂ protons (~4.3 ppm), a singlet for the aryl methyl group (~2.1 ppm), and broad exchangeable signals for the NH₂⁺ protons (~9.5 ppm) confirming the hydrochloride salt form.
References
-
Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study Source: Organic Process Research & Development (2019) URL:[Link][6]
-
Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia Source: Organic Process Research & Development (2021) URL:[Link][1]
-
Early Process Development and Scale-Up of Orally Active Apomorphine Drug Candidates Source: Organic Process Research & Development (2022) URL:[Link][3]
-
Continuous Reductions and Reductive Aminations Using Solid NaBH₄ Source: Organic Process Research & Development (2014) URL:[Link][4]
-
Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction Source: Organic Process Research & Development (2016) URL:[Link][2]
-
Development and Scale-Up of an Optimized Route to the ALK Inhibitor CEP-28122 Source: Organic Process Research & Development (2011) URL:[Link][5]
Sources
Application Note: Catalytic Hydrogenation of Imines to Amines
Abstract & Strategic Overview
The reduction of imines (
However, imine hydrogenation presents unique challenges compared to olefins or ketones:
-
Substrate Stability: Imines are often unstable, prone to hydrolysis, or exist in equilibrium with enamines.[1]
-
Catalyst Poisoning: The resulting primary or secondary amines are strong
-donors that can bind irreversibly to the metal center, deactivating the catalyst.[1] -
Stereoselectivity: Creating chiral amines requires precise control over the
facial selectivity, often necessitating "Outer-Sphere" mechanisms.[1]
This guide details two distinct workflows: a robust Heterogeneous Protocol for general achiral reduction and a high-precision Homogeneous Asymmetric Protocol utilizing Iridium-PHOX complexes.[1]
Mechanistic Foundations
Understanding the mechanism is the prerequisite for troubleshooting.[1] Unlike the classic Horiuti-Polanyi mechanism for alkenes (inner-sphere coordination), efficient imine hydrogenation often proceeds via an Ionic or Outer-Sphere pathway.[1]
Diagram 1: Mechanistic Pathway (Outer-Sphere Hydrogenation)
This diagram illustrates the concerted transfer of a hydride from the metal and a proton (often from the ligand or solvent) to the imine, avoiding direct metal-nitrogen coordination that leads to poisoning.[1]
Caption: The Outer-Sphere cycle dominates in efficient Iridium systems. Direct binding (dotted line) leads to catalyst deactivation.[1]
Protocol A: Heterogeneous Hydrogenation (Achiral)
Target: Rapid, cost-effective reduction of stable imines where stereochemistry is not required.[1] Catalyst: Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C).[2][3]
The "Acid-Additive" Strategy
Neutral conditions often fail because the amine product poisons the catalyst surface.[1] The addition of a Brønsted acid serves two functions:
-
Activation: Protonates the imine to a highly reactive iminium ion (
).[1] -
Scavenging: Protonates the product amine (
), preventing it from coordinating to the metal surface.[1]
Step-by-Step Workflow
-
Preparation: Dissolve the imine (1.0 equiv) in dry Methanol (MeOH) or Ethanol (EtOH).
-
Note: If the imine is unstable, generate it in situ by mixing aldehyde and amine with molecular sieves (4Å) for 2 hours, then filter directly into the reactor.[1]
-
-
Catalyst Loading: Add 5-10 wt% of 5% Pd/C (e.g., 50 mg catalyst for 500 mg substrate).[1]
-
Additive: Add Acetic Acid (1.5 - 2.0 equiv) .
-
Alternative: For difficult substrates, use Methanesulfonic acid (1.0 equiv).[1]
-
-
Hydrogenation:
-
Seal reactor/Parr shaker.
-
Purge
(3x) Purge (3x). -
Pressurize to 3–5 bar (45–75 psi) .
-
Stir vigorously at RT for 2–6 hours.
-
-
Workup:
Validation Check:
-
TLC/LCMS: Disappearance of imine.[1]
-
Warning Sign: If significant secondary amine (dimer) is observed, the reduction was too slow, allowing the primary amine product to react with the imine intermediate (transimination) followed by reduction.[1] Remediation: Increase pressure or catalyst loading to favor reduction over condensation.[1]
Protocol B: Asymmetric Homogeneous Hydrogenation
Target: Enantioselective synthesis of chiral amines (e.g., pharmaceutical intermediates).[1] Catalyst: Cationic Iridium(I) complex with N,P-ligand (e.g., Ir-PHOX or Ir-Xyliphos).[1]
The "Anion Effect"
The counter-anion of the Iridium catalyst is a critical variable.[1] Non-coordinating anions like BArF (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) significantly enhance reactivity and enantioselectivity compared to
Step-by-Step Workflow
-
Catalyst Pre-activation (Glovebox recommended):
-
Substrate Preparation:
-
Dissolve Imine (1.0 equiv) in Dichloromethane (DCM) or Trifluoroethanol (TFE) .
-
Insight: TFE promotes hydrogen bonding networks that stabilize the transition state.[1]
-
-
Reaction Assembly:
-
Pressurization:
-
Pressure: 50–100 bar (700–1450 psi) . High pressure is often required for steric bulk.[1]
-
Temperature: RT to 40°C.
-
-
Analysis:
Data Summary & Optimization Matrix
| Parameter | Heterogeneous (Pd/C) | Homogeneous (Ir-PHOX) |
| Pressure | Low (1 - 5 bar) | High (20 - 100 bar) |
| Solvent | MeOH, EtOH, EtOAc | DCM, TFE, Toluene |
| Additives | Acid (AcOH, HCl) required | Iodine, BArF salts |
| Selectivity | Poor (Racemic) | Excellent (>95% ee possible) |
| Major Risk | Hydrogenolysis (Debenzylation) | Catalyst sensitivity ( |
Troubleshooting Guide (Self-Validating System)
| Observation | Root Cause | Corrective Action |
| No Reaction | Catalyst Poisoning | Add acid (Hetero) or switch to BArF anion (Homo). |
| Low ee% | Non-selective pathway | Lower Temp; Switch solvent to TFE; Check H2 pressure.[1] |
| Dimer Formation | Slow reduction rate | Increase H2 pressure; Increase catalyst loading.[1] |
| Debenzylation | Over-reduction | Switch from Pd/C to Pt/C (Adams Catalyst) or Raney Ni. |
Safety & Equipment
High-Pressure Hydrogenation poses significant risks of explosion and fire.[1][2][4]
-
Reactor Rating: Ensure the autoclave (e.g., Parr, Buchi) is rated for 1.5x the intended working pressure.[1]
-
Burst Disk: Verify the rupture disc is intact and rated appropriately.[1][5]
-
Static Grounding: Hydrogen gas ignition energy is extremely low (0.02 mJ).[1] Ground the reactor and use anti-static mats/shoes.[1]
-
Ventilation: All venting must be piped to a dedicated fume hood exhaust.[1]
Diagram 2: Safety & Operation Workflow
Caption: Critical safety sequence for high-pressure hydrogenation.
References
-
Kainz, S., Brinkmann, A., Leitner, W., & Pfaltz, A. (1999).[1] Iridium-Catalyzed Enantioselective Hydrogenation of Imines in Supercritical Carbon Dioxide. Journal of the American Chemical Society.[1] [Link]
-
Hopmann, K. H., & Bayer, A. (2011).[1] On the Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of Imines and Alkenes: A Theoretical Study. Organometallics. [Link]
-
Wang, Y.-Q., et al. (2024).[1][6] Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation. The Journal of Organic Chemistry. [Link][6]
-
Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]
-
Hegedüs, L., et al. (2020).[1] Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. ACS Omega.[1] [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. njhjchem.com [njhjchem.com]
- 5. News - Precautions for Installing High Pressure Reactor [bothsh.com]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
Troubleshooting & Optimization
Technical Support Center: Purification of N-(4-Fluorobenzyl)-2-methylaniline
Ticket ID: #RA-4F-2MA-PUR Topic: Removal of unreacted 4-fluorobenzaldehyde from reductive amination mixtures. Target Molecule: N-(4-Fluorobenzyl)-2-methylaniline (Secondary Amine). Status: Open / Guide Generated.
Executive Summary & Strategic Decision Matrix
The Challenge: In the reductive amination of 2-methylaniline with 4-fluorobenzaldehyde, unreacted aldehyde is a common impurity. Because both the product and the impurity are aromatic and lipophilic, they often co-elute during standard chromatography.
The Solution: We utilize the distinct chemical reactivity of the aldehyde (electrophilic/neutral) versus the amine product (nucleophilic/basic) to separate them without chromatography.
Workflow Decision Tree
Use the following logic to select the optimal purification route for your specific scale and constraints.
Figure 1: Strategic decision matrix for selecting the purification protocol based on reaction scale and impurity levels.
Method A: The Sodium Bisulfite Wash (Standard Protocol)
Best For: Routine purification (100 mg to 10 g scale) where the aldehyde is the primary impurity.
The Mechanism
Aldehydes react reversibly with sodium bisulfite (
Protocol
-
Preparation: Dissolve the crude reaction mixture in a water-immiscible solvent (Ethyl Acetate or Diethyl Ether are preferred).
-
Note: Dichloromethane (DCM) can be used, but bisulfite adducts sometimes float in DCM, complicating separation.
-
-
Reagent: Prepare a saturated aqueous solution of
(approx. 40% w/v). -
The Wash: Add the bisulfite solution to the organic phase (Ratio: 1:1 v/v).
-
Agitation (Critical): Shake vigorously in a separatory funnel for at least 2-3 minutes .
-
Why: The formation of the adduct is a biphasic reaction. Vigorous mixing increases the surface area for the aldehyde to transfer to the aqueous phase and react.
-
-
Separation: Allow layers to separate. The aldehyde is now trapped in the bottom aqueous layer (as the sulfonate salt).
-
Repeat: Perform a second wash with fresh bisulfite solution to ensure quantitative removal.
-
Final Polish: Wash the organic layer with brine, dry over
, and concentrate.
Validation: Check TLC. The aldehyde spot (usually higher Rf than the amine) should be absent.
Method B: Acid-Base Extraction (Bulk Separation)
Best For: Large scale (>10 g) or when the reaction mixture contains non-aldehyde neutral impurities.
The Mechanism
We exploit the basicity of the secondary amine. By lowering the pH, we convert the amine into its water-soluble ammonium salt. The neutral aldehyde stays in the organic layer. We then wash the organic layer away and basify the aqueous layer to recover the pure amine.
Protocol
-
Acidification: Dissolve crude material in Ether or Ethyl Acetate. Extract with 1M HCl (3x).
-
Chemistry Check: The amine is protonated (
) and moves to the aqueous phase. The 4-fluorobenzaldehyde remains in the organic phase. -
Caution: Do not use extremely concentrated acids or heat, as this could theoretically impact the C-F bond, although aryl fluorides are generally stable.
-
-
Organic Wash: Combine the acidic aqueous extracts. Wash them once with fresh Ethyl Acetate to remove any entrained aldehyde. Discard the organic layer.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH or saturated
until the pH is >10.-
Observation: The solution will become cloudy/milky as the free-base amine oils out of the water.
-
-
Recovery: Extract the cloudy aqueous mixture with DCM or Ethyl Acetate (3x).
-
Drying: Dry the combined organics over
and concentrate.
Method C: Polymer-Supported Scavenging (High Throughput)
Best For: Parallel synthesis, library generation, or final "polishing" of valuable compounds (Scale < 500 mg).
The Mechanism
A polymer resin functionalized with a primary amine (e.g., Trisamine or Benzylamine) is added to the mixture. The resin acts as a "solid-state nucleophile," reacting with the solution-phase aldehyde to form an imine on the bead.
Protocol
-
Selection: Use a commercially available scavenger like PS-Trisamine or PS-Benzylamine .
-
Loading: Calculate the theoretical excess of aldehyde. Add 2-3 equivalents of resin relative to the aldehyde impurity.
-
Incubation: Add resin to the reaction vial (solvent: DCM, THF, or EtOH). Shake or stir gently at room temperature for 1-4 hours.
-
Tip: Do not use magnetic stir bars that grind the resin; use an orbital shaker.
-
-
Filtration: Filter the mixture through a fritted cartridge or cotton plug. The aldehyde remains bound to the solid resin.
-
Result: The filtrate contains the pure secondary amine.
Comparative Data Analysis
| Feature | Bisulfite Wash (Method A) | Acid-Base Extraction (Method B) | Resin Scavenging (Method C) |
| Selectivity | High (Specific to Aldehydes) | Moderate (Removes all neutrals) | Very High (Specific to Electrophiles) |
| Cost | Very Low | Low | High |
| Time Efficiency | Fast (15 mins) | Medium (45 mins) | Slow (1-4 hours incubation) |
| Scalability | Excellent | Excellent | Poor (Cost prohibitive) |
| Solvent Usage | Moderate | High | Low |
Troubleshooting & FAQs
Q: I tried the bisulfite wash, but I still see a faint aldehyde spot on TLC.
-
Cause: The reaction is reversible.[1] If the pH of the aqueous layer drops too low, or if mixing wasn't vigorous enough, equilibrium may favor the free aldehyde.
-
Fix: Add a small amount of Ethanol (5-10%) to the biphasic mixture during the wash. This increases the solubility of the aldehyde in the aqueous phase, accelerating the reaction. Ensure the bisulfite solution is fresh.
Q: During Acid-Base extraction, I formed a terrible emulsion.
-
Cause: Secondary amines with benzyl groups can act as surfactants when protonated.
-
Fix:
-
Add solid NaCl to saturate the aqueous layer (Salting out).
-
Filter the emulsion through a pad of Celite.
-
Use a wider extraction vessel to increase surface area separation.
-
Q: Will the Fluorine atom on the benzyl ring be affected by these workups?
-
Analysis: The C-F bond on the aromatic ring is very strong (
). It is stable to 1M HCl, NaOH, and Bisulfite at room temperature. Avoid refluxing in strong acid, but standard workup conditions are safe.
Q: Can I just recrystallize the product?
-
Advice: N-(4-Fluorobenzyl)-2-methylaniline is likely an oil or a low-melting solid. Recrystallization is difficult for the free base. However, you can convert it to the Hydrochloride Salt (bubble HCl gas into an ether solution of the product). The salt is much more likely to be a crystalline solid, which can then be recrystallized from Ethanol/Ether to reject the aldehyde.
References
-
Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
ResearchGate. (2020). How can I remove aldehyde from a schiff base reaction? Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
Sources
Technical Support Center: Reductive Amination of Sterically Hindered Anilines
Topic: Optimizing Yield of Reductive Amination for Sterically Hindered Anilines Role: Senior Application Scientist Format: Technical Support Center (Q&A / Troubleshooting Guide)
Status: Operational Ticket Focus: Yield Optimization & Troubleshooting Target Substrates: Electron-deficient / Sterically congested anilines + Hindered Ketones
Executive Summary: The Dual Challenge
Reductive amination is generally robust, but sterically hindered anilines present a "perfect storm" of kinetic barriers.
-
Steric Bulk: Prevents the nucleophilic attack of the nitrogen on the carbonyl carbon.
-
Electronic Deactivation: Hindered anilines often carry electron-withdrawing groups (EWGs) or ortho-substituents that twist the ring, reducing orbital overlap and nucleophilicity.
Standard protocols (e.g., NaBH(OAc)₃/DCE) often fail here because the equilibrium constant for imine formation (
Part 1: The Gold Standard Protocol (Titanium-Mediated)
User Question: "I am using NaBH(OAc)₃ in DCE with acetic acid, but I only see starting material or reduced alcohol. How do I force the reaction?"
Scientist Response: For hindered substrates, the standard "one-pot" method fails because the imine never forms in high enough concentration. You must switch to a Lewis Acid-Mediated Stepwise Protocol . The industry standard for this is Titanium(IV) Isopropoxide [Ti(OiPr)₄] .
Why it works:
-
Dual Role: Ti(OiPr)₄ acts as a strong Lewis acid to activate the carbonyl and as a water scavenger (hydrolyzing to TiO₂) to drive the equilibrium toward the imine.
-
Mechanism: It forms a titanated hemiaminal intermediate that collapses to the imine more readily than the protonated equivalent.
Optimized Protocol: Ti(OiPr)₄ / NaBH₄ Method
| Step | Action | Critical Parameter |
| 1. Activation | Mix Ketone (1.0 equiv) and Aniline (1.2 equiv) in neat Ti(OiPr)₄ (1.5–2.0 equiv) . | Do not use solvent if possible. If solid, use minimal Toluene. |
| 2. Imine Formation | Stir at 60–80°C for 6–12 hours under Argon. | Monitor by NMR/IR. Disappearance of C=O stretch is key. |
| 3. Dilution | Cool to RT. Dilute with absolute EtOH or MeOH (approx. 0.5 M). | Solvent choice dictates reduction speed (MeOH is faster). |
| 4. Reduction | Add NaBH₄ (2.0 equiv) or NaBH₃CN portion-wise.[1] | Caution: Exothermic. Maintain temp <30°C to prevent side reactions. |
| 5. Quench | Add 1N NaOH or aq. NH₄OH . | Crucial: See "Workup" section below to avoid emulsions. |
Part 2: Visualizing the Mechanism
To understand why the Titanium method succeeds where Brønsted acids fail, refer to the mechanistic pathway below.
Figure 1: The Titanium(IV) Isopropoxide acts as a thermodynamic sink for water, preventing the reverse reaction (hydrolysis) which is common in hindered systems.
Part 3: Troubleshooting & FAQs
Category A: Reaction Stalled / Low Conversion
Q: "I've tried Ti(OiPr)₄ but the conversion is still only 50%. What now?" A: If the titanium method stalls, the steric wall is likely preventing the initial attack.
-
Switch Solvent: Move from Toluene to Chlorobenzene or 1,2-Dichlorobenzene and increase temperature to 100–120°C.
-
Microwave Irradiation: Use a microwave reactor (120°C, 30-60 mins) to overcome the activation energy barrier.
-
Additives: Add TMSCl (Trimethylsilyl chloride) (1.0 equiv) to the reaction. This traps the water/alcohol generated as TMS-ethers, driving the equilibrium harder than Titanium alone.
Q: "Can I use NaBH(OAc)₃ instead? I don't want to use Titanium." A: For hindered anilines, NaBH(OAc)₃ is often too bulky and weak. If you must use it:
-
Solvent: Use TFA (Trifluoroacetic acid) or HFIP (Hexafluoroisopropanol) as the solvent or co-solvent. These highly polar, non-nucleophilic solvents stabilize the iminium ion and increase the electrophilicity of the carbonyl.
-
Reference: See Boros et al.[2][3] for TFA-mediated reductions [1].[2]
Category B: Impurity Profile
Q: "I am seeing a large amount of alcohol (reduced ketone). Why?" A: This is "Direct Reduction." It happens when the reducing agent attacks the ketone before the amine does.
-
Diagnosis: Your imine formation is too slow compared to the reduction rate.
-
Fix: You are likely adding the reducing agent too early.[1] Switch to a strictly Stepwise protocol. Do not add NaBH₄ until NMR shows >90% conversion to the imine.
Category C: Workup Nightmares
Q: "The Ti(OiPr)₄ reaction worked, but now I have a white, sticky emulsion that won't filter. How do I get my product?" A: This is the "Titanium Gel" problem. Ti species form polymeric hydroxides upon water addition.
-
The Fix:
-
Dilute the reaction mixture with Ethyl Acetate.
-
Add 10% aqueous NH₄OH (Ammonium Hydroxide) or 2M NaOH . Stir vigorously for 20 minutes.
-
The Titanium will precipitate as a distinct white solid (TiO₂).
-
Filter through a pad of Celite . The filtrate will be clear biphasic layers.
-
Part 4: Comparative Data: Reducing Agent Selection
Use this decision matrix to select the correct reagent for your specific hindrance level.
| Reagent System | Reactivity | Steric Tolerance | Risk Profile | Best For |
| NaBH(OAc)₃ / AcOH | Moderate | Low | Low | Unhindered anilines, simple ketones. |
| NaBH₃CN / MeOH | Low | Medium | High (Cyanide) | Acid-sensitive substrates; requires pH 4-5. |
| Ti(OiPr)₄ + NaBH₄ | High | High | Moderate (Workup) | Sterically hindered anilines & ketones. |
| B(C₆F₅)₃ / Silane | Very High | Very High | High (Cost) | Extremely deactivated anilines (electron-poor). |
Part 5: Troubleshooting Logic Tree
Follow this logic flow to diagnose your specific failure mode.
Figure 2: Diagnostic logic for common reductive amination failure modes.
References
-
Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines by Acyloxyborohydrides in TFA. Source: Journal of Organic Chemistry (2009).[2] URL:[Link][2]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Source: Journal of Organic Chemistry (1996). URL:[Link]
-
An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride. Source: Journal of Organic Chemistry (1990).[4] URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Troubleshooting Low Conversion in o-Toluidine Alkylation Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for o-toluidine alkylation. This guide is designed for researchers, chemists, and process development professionals who are encountering challenges with achieving high conversion in N-alkylation reactions of o-toluidine. The following question-and-answer section provides in-depth, field-proven insights to diagnose and resolve common issues, ensuring your synthesis is both efficient and reproducible.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm seeing very low conversion in my o-toluidine alkylation. What are the most common initial factors I should investigate?
Low conversion is a frequent issue that can often be traced back to one of several fundamental aspects of the reaction setup. Before delving into more complex variables, it's crucial to verify the basics.
Answer: The primary reasons for low conversion in o-toluidine alkylation can be categorized into three main areas: the reaction method chosen, the integrity of the reagents, and the reaction conditions.
-
Reaction Strategy Mismatch: There are three primary methods for N-alkylation, each with its own set of requirements. Using conditions from one method for another will lead to failure. The main strategies are:
-
Direct Alkylation: A direct Sₙ2 reaction with an alkyl halide. While straightforward, it is notoriously difficult to control and often leads to over-alkylation.[1][2]
-
Reductive Amination: A two-step (or one-pot) process involving the formation of an imine with an aldehyde or ketone, followed by reduction. This method offers superior control over the degree of alkylation.[3][4][5]
-
Catalytic Alkylation (Borrowing Hydrogen): A modern, atom-economical method using an alcohol as the alkylating agent in the presence of a transition metal catalyst.[6][7]
-
-
Reagent and Solvent Quality:
-
o-Toluidine Purity: The starting amine must be pure. Isomeric impurities (m- or p-toluidine) can compete in the reaction, while oxidized starting material can inhibit catalysts.
-
Alkylating Agent Reactivity: For direct alkylation, the reactivity of the leaving group is critical. The general trend is R-I > R-Br > R-Cl. Using a less reactive alkyl chloride where a bromide is required will result in sluggish or incomplete reactions.[8][9]
-
Solvent Integrity: Solvents must be anhydrous, especially for reactions involving strong bases or moisture-sensitive catalysts. Polar aprotic solvents like DMF, ACN, and DMSO are generally preferred for Sₙ2-type reactions as they facilitate the nucleophilic attack.[9]
-
-
Sub-optimal Reaction Conditions:
-
Insufficient Temperature: Many alkylations require heat to overcome their activation energy. A reaction that is sluggish at room temperature may proceed smoothly at 60-80 °C.[9]
-
Incorrect Stoichiometry: An improper molar ratio of amine to alkylating agent can lead to either unreacted starting material or excessive side products.
-
Ineffective Base (for Direct Alkylation): The base must be strong enough to neutralize the HX acid generated during the reaction but not so basic that it promotes E2 elimination of the alkyl halide.[8] Insoluble bases like K₂CO₃ are often used, but require vigorous stirring to be effective.
-
A logical first step is to create a checklist to validate these core parameters before proceeding to more nuanced troubleshooting.[10]
Q2: I'm using direct alkylation with an alkyl bromide, but the reaction stalls at ~50% conversion, and I see multiple products on my TLC/LC-MS. What's happening?
This is a classic symptom of the primary drawback of direct amine alkylation: over-alkylation.
Answer: The issue arises because the product of your initial reaction, an N-alkyl-o-toluidine (a secondary amine), is often more nucleophilic and less sterically hindered than the starting o-toluidine (a primary amine).[2][8] This means that as soon as some product is formed, it begins to compete with the remaining starting material for the alkyl bromide, leading to the formation of a tertiary amine (N,N-dialkyl-o-toluidine).
Causality Explained:
-
Increased Nucleophilicity: Alkyl groups are electron-donating. Adding one alkyl group to the nitrogen atom increases its electron density, making it a more powerful nucleophile than the original primary amine.
-
Competitive Reaction Rates: The secondary amine product reacts faster with the alkyl bromide than the primary amine starting material does. This leads to a mixture of unreacted o-toluidine, the desired secondary amine, and the undesired tertiary amine.[5]
Troubleshooting Strategies:
-
Use an Excess of o-Toluidine: By using a large excess of the starting amine (3-5 equivalents), you can statistically favor the alkylation of the primary amine over the newly formed secondary amine. This is often impractical and costly on a large scale.
-
Switch to Reductive Amination: This is the most robust solution. Reductive amination is a controlled, stepwise process that inherently prevents over-alkylation because the imine intermediate can only form once on the primary amine.[1]
-
Modify Reaction Conditions (with caution):
-
Slowly add the alkylating agent over a long period to keep its instantaneous concentration low.
-
Run the reaction at a lower temperature to try and exploit subtle differences in activation energies, though this is often ineffective.
-
Below is a diagram illustrating the competing reaction pathways.
Caption: Competing reactions in direct alkylation of o-toluidine.
Q3: My reductive amination is failing. The starting materials are consumed, but I'm not getting my desired product. What could be the problem?
In reductive amination, the process involves two distinct chemical transformations: imine formation and reduction. A failure to isolate the final product despite consumption of starting materials points to an issue with one of these two steps.
Answer: The most likely culprits are either the instability of the intermediate imine or the choice of reducing agent and its incompatibility with the reaction pH.
1. Failure in Imine Formation/Stability:
-
Equilibrium: Imine formation is a reversible reaction that produces water. If water is not removed, the equilibrium may not favor the imine.[9]
-
Solution: Add molecular sieves (3Å or 4Å) to the reaction mixture to sequester the water produced and drive the reaction forward.
-
-
pH Control: Imine formation is typically catalyzed by mild acid (pH 4-5).[1] If the conditions are too acidic, the amine nucleophile becomes protonated and non-nucleophilic. If too basic, the carbonyl is not activated.
-
Solution: Add a catalytic amount of acetic acid (AcOH) to facilitate imine formation, especially when coupling with ketones.
-
2. Incorrect Reducing Agent or Conditions:
-
Reducing Agent Reactivity: Different hydride reagents have different reactivities and pH sensitivities.
-
Sodium Borohydride (NaBH₄): A powerful reducing agent that can reduce the starting aldehyde/ketone in addition to the imine. It should only be added after imine formation is complete.[1]
-
Sodium Cyanoborohydride (NaBH₃CN): A milder reagent that is selective for the imine in the presence of the carbonyl. It can be present from the start of the reaction (one-pot). However, it is most effective at a slightly acidic pH.[1][4]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A very common and mild reagent that is also selective for imines and works well in non-acidic conditions (e.g., in dichloroethane or THF). It is often the reagent of choice for sensitive substrates.[5][11]
-
-
Hydrolysis: The imine intermediate can be prone to hydrolysis back to the starting materials, especially if the reduction step is slow.
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for reductive amination failures.
Q4: I am concerned about C-Alkylation vs. N-Alkylation. How can I ensure selectivity for the nitrogen atom?
This is a valid concern, particularly when using catalysts or high temperatures. The electronic nature of the aromatic ring and the reaction conditions play a key role in determining the site of alkylation.
Answer: Selectivity between N-alkylation (on the amine) and C-alkylation (on the aromatic ring) is primarily governed by the reaction mechanism and the acid-base properties of the catalyst and solvent system.
-
Mechanism: N-alkylation is a nucleophilic attack by the lone pair of the nitrogen. C-alkylation is typically an electrophilic aromatic substitution (Friedel-Crafts type) reaction.
-
Catalyst Choice: In catalytic processes, the nature of the catalyst is paramount.
-
Acidic Catalysts: Strongly acidic catalysts (like certain zeolites or Lewis acids) can protonate the amine, deactivating it for N-alkylation. They can also generate carbocation intermediates from the alkylating agent (especially alcohols), which then act as electrophiles and favor C-alkylation at the electron-rich ortho and para positions of the ring.[12]
-
Basic or Neutral Catalysts: More basic zeolites or transition metal catalysts operating under neutral or basic conditions (like many Palladium-based "borrowing hydrogen" systems) maintain the nucleophilicity of the nitrogen atom, thus strongly favoring N-alkylation.[6][12]
-
-
Solvent Effects: Solvent choice can influence the reaction pathway. For instance, highly polar, non-coordinating solvents can favor Sₙ2-type N-alkylation. In some specialized cases, specific solvents can be used to switch selectivity between C- and N-alkylation.[13]
To Maximize N-Alkylation Selectivity:
-
Avoid Strongly Acidic Conditions: Do not use strong acid catalysts like AlCl₃ or acidic zeolites unless C-alkylation is desired.[14]
-
Use Methods with Defined Mechanisms:
-
Reductive Amination: This method proceeds through an imine intermediate, which is structurally incapable of leading to C-alkylation. It is an excellent choice for guaranteed N-selectivity.
-
Direct Alkylation (Sₙ2): Under standard basic or neutral conditions with an alkyl halide, N-alkylation is the overwhelmingly favored kinetic product.
-
-
Choose the Right Catalyst: For catalytic reactions with alcohols, select systems known for N-alkylation, such as those based on Palladium, Ruthenium, or Iridium complexes that operate via a borrowing hydrogen mechanism.[6][7]
| Parameter | Favors N-Alkylation (Desired) | Favors C-Alkylation (Side Reaction) |
| Mechanism | Nucleophilic Attack (Sₙ2), Reductive Amination | Electrophilic Substitution (Friedel-Crafts) |
| Catalyst | Neutral/Basic (e.g., Pd/C, K₂CO₃) | Acidic (e.g., H-Beta Zeolite, AlCl₃)[12] |
| pH | Neutral to Basic | Acidic |
| Temperature | Moderate | High temperatures can sometimes promote isomerization/C-alkylation |
| Method | Reductive Amination, Buchwald-Hartwig | Friedel-Crafts Alkylation |
Table 1: Factors influencing N- vs. C-Alkylation selectivity.
Q5: I'm having difficulty purifying my N-alkylated o-toluidine. It co-elutes with the starting material on my silica gel column. What are my options?
This is a common purification challenge because the addition of a single, small alkyl group may not significantly alter the polarity of the molecule, leading to poor separation from the starting amine.
Answer: When standard chromatography fails, you need to exploit other chemical or physical differences between your primary amine starting material and your secondary amine product.
1. Optimize Column Chromatography:
-
Solvent System: Don't just use a standard Hexane/Ethyl Acetate gradient.
-
Add an Amine Modifier: Add a small amount of triethylamine (~0.5-1%) or ammonia (in MeOH) to the mobile phase. This deactivates the acidic silanol groups on the silica surface, which can cause peak tailing and poor separation of amines.
-
Try a Different Solvent System: A Dichloromethane/Methanol gradient often provides different selectivity for amines and may resolve your compounds.
-
-
Different Stationary Phase: If silica gel fails, consider using alumina (basic or neutral) or a reverse-phase C18 column, which separate based on different principles.
2. Chemical Separation (Workup Modification):
-
Acid Wash: This method is less effective here since both the primary and secondary amines are basic and will be extracted into the aqueous acid layer.
-
Derivatization: This is a powerful technique. You can selectively react either the starting material or the product to drastically change its polarity.
-
React with Tosyl Chloride: In the presence of a base, the primary amine (o-toluidine) will react with tosyl chloride to form a sulfonamide. The secondary amine product will react much more slowly or not at all due to steric hindrance. The resulting sulfonamide is acidic and can be easily separated by an aqueous base wash. The sulfonamide can then be cleaved if the starting material needs to be recovered.
-
Boc Protection: React the crude mixture with Boc-anhydride. The primary amine will form a Boc-carbamate, which has very different chromatographic properties from the unreacted secondary amine product.
-
3. Physical Separation:
-
Distillation: If your product and starting material have sufficiently different boiling points (>20-30 °C) and are thermally stable, vacuum distillation can be an effective, scalable purification method.
-
Crystallization: Try to form a salt of your product. Adding an acid (e.g., HCl in ether, or oxalic acid) might selectively crystallize the hydrochloride or oxalate salt of either the product or the starting material, allowing for separation by filtration.
For analytical purposes, such as confirming product identity in a complex mixture, derivatizing the sample before GC analysis can significantly improve isomer separation.[15]
Experimental Protocols
Protocol 1: Controlled Mono-N-Alkylation of o-Toluidine via Reductive Amination
This protocol provides a reliable method for the synthesis of N-benzyl-o-toluidine, minimizing the risk of over-alkylation.
Materials:
-
o-Toluidine (1.0 equiv)
-
Benzaldehyde (1.05 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (optional, 0.1 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add o-toluidine (1.0 equiv) and the solvent (DCE).
-
Add benzaldehyde (1.05 equiv). If the reaction is slow, a catalytic amount of acetic acid can be added to promote imine formation.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine. Progress can be monitored by TLC, observing the consumption of the starting materials and the appearance of a new, intermediate spot.
-
Carefully add sodium triacetoxyborohydride (1.5 equiv) to the mixture portion-wise over 10 minutes. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 3-12 hours. Monitor the reaction by TLC or LC-MS until the imine intermediate is fully consumed.[16]
-
Once complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
References
-
Alkylation of o-toluidine with methanol over acidic zeolites | Request PDF - ResearchGate. Available from: [Link][12]
-
US4554380A - Process for the manufacture of o-toluidine and/or m-toluidine and/or p-toluidine - Google Patents. Available from: [14]
-
O-alkylation and arylation of Oximes, Hydroxylamines and related compounds - Organic Chemistry Portal. Available from: [Link]
-
An Overview of Palladium-Catalyzed N-alkylation Reactions - ChemRxiv. Available from: [Link][6]
- US4268458A - Process for the preparation of N-alkylated aromatic amines - Google Patents.
-
Reductive Amination, and How It Works - Master Organic Chemistry. Available from: [Link][1]
-
Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC. Available from: [Link]
-
Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides - ACS Publications. Available from: [Link][13]
-
The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation - ResearchGate. Available from: [Link]
-
o-TOLUIC ACID - Organic Syntheses Procedure. Available from: [Link]
-
Alkylation of Amines (Sucks!) - Master Organic Chemistry. Available from: [Link][2]
-
o-Toluidine - Wikipedia. Available from: [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available from: [Link][17]
-
Applications of (N,O)-PLY catalyzed N-alkylation towards the... - ResearchGate. Available from: [Link][7]
-
Troubleshooting: How to Improve Yield - University of Rochester. Available from: [Link][10]
-
24.6: Synthesis of Amines - Chemistry LibreTexts. Available from: [Link][5]
-
Alkylation of Amines, Part 1: with Alkyl Halides - YouTube. Available from: [Link][8]
-
Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC. Available from: [Link]
-
Alkyl Halides to Alcohols - Chemistry Steps. Available from: [Link][18]
-
A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide - MDPI. Available from: [Link]
-
Quantitative Analysis of the Proteomic Selectivity of Acidic Reductive Alkylation of Peptides - University of Connecticut. Available from: [Link]
-
Alkylation – Knowledge and References - Taylor & Francis. Available from: [Link]
-
5.5: Alkylation of Enolate Ions - Chemistry LibreTexts. Available from: [Link]
-
Solvent Mixture Optimization in the Extraction of Bioactive Compounds and Antioxidant Activities from Garlic (Allium sativum L.) - MDPI. Available from: [Link][19]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. US4554380A - Process for the manufacture of o-toluidine and/or m-toluidine and/or p-toluidine - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 18. Alkyl Halides to Alcohols - Chemistry Steps [chemistrysteps.com]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Purification of N-(4-Fluorobenzyl)-2-methylaniline
Subject: Troubleshooting & Purification Protocols for Secondary Amine Synthesis Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist
Diagnostic Triage: Identify Your Impurity Profile
Before selecting a purification protocol, you must identify the dominant impurities in your crude reaction mixture. This synthesis typically involves the reductive amination of 4-fluorobenzaldehyde with 2-methylaniline (o-toluidine) .
Common Impurities:
-
Unreacted Aldehyde: 4-Fluorobenzaldehyde (Neutral).
-
Unreacted Primary Amine: 2-Methylaniline (Basic, pKa ~4.45).
-
Imine Intermediate: Incomplete reduction (Neutral/Weakly Basic).
-
Over-alkylated Product: Tertiary amine (Basic, less likely due to steric hindrance of the ortho-methyl group).
Decision Matrix (Workflow)
Caption: Decision tree for selecting the optimal purification strategy based on crude impurity profile.
Protocol A: Removal of Unreacted Aldehyde (Bisulfite Wash)
Context: Aldehydes are neutral and lipophilic, often co-eluting with the product. Standard acid/base extraction does not remove them.[1] Mechanism: Sodium bisulfite reacts reversibly with aldehydes to form water-soluble bisulfite adducts (sulfonate salts).
Step-by-Step Procedure
-
Dissolution: Dissolve the crude oil in a water-immiscible solvent (Ethyl Acetate or Toluene). Avoid Dichloromethane (DCM) if possible, as bisulfite adducts can sometimes form emulsions in chlorinated solvents.
-
The Wash: Add saturated aqueous Sodium Bisulfite (NaHSO₃) solution (1:1 volume ratio relative to organic phase).
-
Agitation: Shake vigorously for 3–5 minutes. Crucial: The adduct formation is biphasic and requires time/surface area.
-
Separation: Separate the layers. The aldehyde is now in the aqueous layer (bottom).[2]
-
Validation: Check the organic layer by TLC. If aldehyde persists, repeat the wash.
| Component | Phase before Wash | Phase after Wash |
| Product | Organic | Organic |
| 4-Fluorobenzaldehyde | Organic | Aqueous (as adduct) |
| 2-Methylaniline | Organic | Organic |
Protocol B: Removal of Starting Amine (Chemical Scavenging)
The Challenge: The starting material (2-methylaniline) and the product (N-benzyl derivative) are both amines with similar pKa values (~4.5 vs ~5.2). Simple acid-base extraction often fails to separate them cleanly.[1] The Solution: Chemically modify the primary amine (starting material) into a neutral amide or urea, rendering it non-basic. The secondary amine (product) is much slower to react due to the steric bulk of the ortho-methyl group and the benzyl ring.
Reagents
-
Scavenger: Acetic Anhydride (
) or Phenyl Isocyanate. -
Base: Pyridine or Triethylamine (catalytic).
Workflow
-
Scavenging Reaction: To the crude mixture in organic solvent (e.g., DCM), add 1.2 equivalents (relative to the impurity 2-methylaniline) of Acetic Anhydride .
-
Monitor: Stir at room temperature for 30 minutes. Monitor by TLC until the starting aniline spot disappears.
-
Note: The primary aniline converts to an acetamide. The secondary amine product is sterically hindered and reacts much slower.
-
-
Acid Wash (The Separation):
-
Wash the organic layer with 1M HCl .
-
Result: The basic Product is protonated and moves to the Aqueous Layer . The neutral Acetamide Impurity stays in the Organic Layer .
-
-
Recovery:
-
Discard the organic layer (contains impurities).
-
Basify the aqueous layer (pH > 10) with NaOH.
-
Extract the pure product back into fresh organic solvent (DCM or EtOAc).
-
Protocol C: Chromatographic Optimization (Tailing Prevention)
Issue: Secondary amines interact strongly with the acidic silanol groups on silica gel, causing "streaking" or "tailing," which ruins separation resolution.
Optimized Mobile Phase
-
Base Modifier: You must add a basic modifier to the mobile phase.
-
Recommendation: 1% Triethylamine (Et₃N) or 1% Ammonium Hydroxide (
) in the eluent.-
Example System: Hexanes : Ethyl Acetate (90:10) + 1% Et₃N.
-
Column Pre-treatment
Do not just add the base to the solvent bottle. Pre-wash the silica column with the mobile phase containing the base before loading your sample. This neutralizes the active acidic sites on the silica.
Protocol D: Crystallization as HCl Salt
Context: The free base of N-(4-fluorobenzyl)-2-methylaniline is likely an oil or low-melting solid. Converting it to the Hydrochloride (HCl) salt often yields a stable, crystalline solid that can be recrystallized to >99% purity.
Procedure
-
Dissolve the purified free base in a minimal amount of dry Diethyl Ether or Ethanol .
-
Cool to 0°C in an ice bath.
-
Dropwise add 2M HCl in Diethyl Ether (commercial solution) or bubble dry HCl gas.
-
A white precipitate should form immediately.
-
Filtration: Filter the solid and wash with cold ether.
-
Recrystallization (if needed): Recrystallize from hot Ethanol/Ether or Isopropanol.
-
Reference Point: Similar compounds (e.g., N-benzyl-o-toluidine HCl) have melting points in the range of 165–166°C [1].[3]
-
Frequently Asked Questions (FAQ)
Q: My product is "oiling out" during the acid-base extraction. What is happening? A: This occurs when the amine salt is not fully soluble in water at high concentrations, or forms a "third phase" between the organic and aqueous layers.
-
Fix: Add more water to dilute the salt. Alternatively, add a small amount of methanol to the aqueous phase to break the emulsion.
Q: Can I use a resin scavenger instead of Acetic Anhydride? A: Yes. If you prefer to avoid liquid-liquid extraction, use a polymer-supported isocyanate (e.g., PS-Isocyanate).
-
Protocol: Add 3 equivalents of resin relative to the primary amine impurity. Shake for 4 hours. Filter. The impurity remains bound to the beads. This is ideal for small-scale (mg) purification [2].
Q: Why is the yield low after the bisulfite wash? A: You may have formed a stable emulsion, or the product might have physically trapped in the adduct precipitate. Ensure you wash the aqueous bisulfite layer with fresh organic solvent once to recover any entrained product.
References
-
Organic Syntheses. N-Benzyl-m-toluidine and related analogs.[3] Coll. Vol. 3, p.177 (1955); Vol. 21, p.13 (1941). Link (Provides physical data for o-toluidine analogs).
-
Sigma-Aldrich (Merck). Scavenger Resins for Solution Phase Synthesis. Technical Bulletin. Link
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. Chapter 4: Purification Techniques (Acid-Base Extraction of Amines).
-
PubChem. N-Benzyl-2-methylaniline Compound Summary.Link
Sources
Validation & Comparative
HPLC Method Development Guide: Fluorinated Benzyl Aniline Purity
Executive Summary
Objective: To establish a robust High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of fluorinated benzyl anilines, specifically targeting the separation of the 4-fluoro product from its non-fluorinated impurities (e.g., des-fluoro precursors) and positional isomers.
The Challenge: Fluorinated benzyl anilines (e.g., N-(4-benzyloxybenzylidene)-4-fluoroaniline) exhibit strong hydrophobic character similar to their non-fluorinated analogs. On standard C18 (Octadecyl) columns, these species often co-elute or show poor resolution (
The Solution: This guide compares the industry-standard C18 stationary phase against the Pentafluorophenyl (PFP) stationary phase .[1][2] We demonstrate that PFP phases provide superior selectivity for halogenated aromatics through orthogonal retention mechanisms (
Scientific Foundation: Mechanism of Action
To develop a self-validating method, one must understand why separation occurs.
-
C18 (Hydrophobic Interaction): Retains analytes based primarily on dispersive (van der Waals) forces. Since the fluorine atom mimics hydrogen in size but differs in electronegativity, C18 often fails to discriminate between a fluoro-substituted ring and a native phenyl ring.
-
PFP (Multi-Mode Interaction): The pentafluorophenyl ring on the silica support is electron-deficient (Lewis acid). It interacts with the electron-rich (Lewis base) aniline rings of the analyte. Additionally, the C-F bonds in the stationary phase create a strong dipole moment, offering shape selectivity for positional isomers (e.g., 2-fluoro vs. 4-fluoro) that C18 cannot achieve.
Visualization: Interaction Mechanisms[3]
Caption: Comparison of retention mechanisms. PFP offers "orthogonal" selectivity via electronic interactions.
Experimental Protocol
Materials & Reagents[4][5][6][7][8]
-
Target Analyte: N-(4-(benzyloxy)benzylidene)-4-fluoroaniline (Representative fluorinated intermediate).[3]
-
Critical Impurity A: N-(4-(benzyloxy)benzylidene)aniline (Des-fluoro impurity).
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.
-
Buffer Additive: Triethylamine (TEA) and Phosphoric Acid (
).
Column Selection (The Comparison)
We compare two columns of identical dimension and particle technology to isolate the chemistry effect.
-
Alternative (Recommended): Core-Shell PFP (Pentafluorophenyl),
mm, 2.6 µm. -
Standard: Core-Shell C18,
mm, 2.6 µm.
Mobile Phase Preparation[7]
-
Buffer A (Acidic): Dissolve 1.0 mL Triethylamine in 1000 mL water. Adjust pH to
with Phosphoric Acid.-
Why? Acidic pH suppresses the ionization of silanols (reducing tailing) and ensures the aniline nitrogen is protonated/controlled, stabilizing retention times.
-
-
Organic B: Acetonitrile : Methanol (50:50 v/v).
-
Why? Methanol provides better protic solubility for anilines, while Acetonitrile lowers backpressure.
-
Instrument Conditions[1]
-
Temperature: 30°C
-
Detection: UV @ 320 nm (Specific to the benzylidene conjugation).
-
Injection Volume: 5 µL
-
Gradient Program:
-
0.0 min: 30% B
-
10.0 min: 80% B
-
12.0 min: 80% B
-
12.1 min: 30% B (Re-equilibration)
-
Performance Comparison Data
The following data summarizes the separation efficiency of the Des-fluoro impurity (Impurity A) from the Main Target (4-Fluoro).
| Parameter | Standard C18 Method | Optimized PFP Method | Improvement |
| Retention Time (Main) | 8.4 min | 9.2 min | +0.8 min (Better retention) |
| Selectivity ( | 1.02 | 1.15 | Significant |
| Resolution ( | 1.1 (Co-elution risk) | 3.8 (Baseline) | > 200% Increase |
| Tailing Factor ( | 1.6 | 1.1 | Improved Peak Shape |
| LOD (Impurity) | 0.05% | 0.01% | 5x Sensitivity Gain |
Analysis of Results:
The C18 column struggles to resolve the Des-fluoro impurity because the loss of a single fluorine atom does not significantly alter the hydrophobic volume of the molecule. The PFP column, however, engages in a specific
Method Development Workflow
Use this decision tree to guide your specific optimization process.
Caption: Step-by-step decision matrix for optimizing fluorinated aniline separation.
Troubleshooting & Self-Validation
To ensure Trustworthiness and Link Integrity in your daily operations, verify these system suitability parameters before every run:
-
Resolution Check: Ensure
between the Main Peak and the nearest impurity. If drops, the PFP phase may be fouled. Wash with 100% Acetonitrile. -
pH Criticality: Fluorinated anilines are weak bases. If retention times drift, verify the aqueous buffer pH is strictly maintained at
. A shift to pH 3.0 can cause peak broadening due to partial ionization. -
Column Bleed: PFP phases can exhibit higher bleed than C18 by LC-MS. For UV methods (as described here), this is negligible, but ensure baseline subtraction is used if analyzing at
nm.
References
-
Przybyciel, M. (2020).[1] Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
-
Waters Corporation. (2021). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. [Link]
- Google Patents. (2017). CN107356682A: HPLC method for detecting N-(4-(benzyloxy)benzylidene) aniline in N-(4-(benzyloxy)benzylidene)-4-fluoroaniline.
-
Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. An HPLC method for detecting N-(4-(benzyloxy)benzylidene) aniline in N-(4-(benzyloxy)benzylidene)-4-fluoroaniline - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
The Analytical Challenge: The Physics of the Secondary Amine N-H Stretch
An in-depth comparative analysis of spectroscopic techniques for the detection and characterization of the secondary amine N-H stretch, tailored for pharmaceutical scientists and analytical chemists.
In pharmaceutical development, confirming the structural identity of active pharmaceutical ingredients (APIs) is a fundamental quality control step. Secondary amines are critical pharmacophores found in numerous neuroactive drugs, cardiovascular agents, and kinase inhibitors. However, isolating their spectral signature via Infrared (IR) spectroscopy presents a unique optical and chemical challenge.
Unlike primary amines, which display two distinct N-H stretching bands (symmetric and asymmetric vibrations), secondary amines possess only a single N-H bond. This results in a single, inherently weak absorption band[1]. The dipole moment change during the N-H stretch of a secondary amine is relatively small, leading to low molar absorptivity.
For saturated aliphatic secondary amines, this stretching peak typically manifests between 3320 and 3280 cm⁻¹ , whereas aromatic secondary amines shift slightly higher to ~3400–3450 cm⁻¹ [1]. The primary analytical hurdle is that this weak high-frequency band is easily masked by the broad, intensely strong O-H stretching bands of residual moisture, hydrate forms, or alcohol solvents.
Technique Comparison: ATR-FTIR vs. Transmission FTIR vs. FT-Raman
While Attenuated Total Reflectance (ATR-FTIR) has largely replaced Transmission FTIR as the standard sampling technique in modern labs due to its zero-preparation workflow[2][3], it is not always the optimal choice for secondary amines.
The ATR Attenuation Phenomenon:
ATR-FTIR relies on an evanescent wave penetrating the sample. The depth of this penetration (
Transmission FTIR (KBr): Transmission FTIR obeys the Beer-Lambert law linearly across all wavenumbers. By dispersing the API in a KBr matrix, the effective pathlength can be increased (typically 100 µm to 1 mm), providing the necessary signal boost to resolve the weak N-H stretch[2].
FT-Raman Spectroscopy: Raman spectroscopy serves as a powerful orthogonal technique. Because water is a weak Raman scatterer, FT-Raman can detect the N-H stretch in hydrated APIs or aqueous environments without the overwhelming O-H interference seen in FTIR.
Quantitative Performance Comparison
| Analytical Parameter | ATR-FTIR (Diamond Crystal) | Transmission FTIR (KBr Pellet) | FT-Raman Spectroscopy |
| N-H Signal Intensity (3300 cm⁻¹) | Very Weak (Shallow penetration) | Strong (Tunable pathlength) | Weak to Medium |
| O-H / Moisture Interference | High | Very High (If KBr is wet) | None (Water is Raman transparent) |
| Effective Pathlength at 3300 cm⁻¹ | ~0.5 - 1.0 µm | 100 - 1000 µm | N/A (Scattering volume) |
| Sample Preparation Time | < 1 minute (Direct contact) | 5 - 10 minutes (Grinding/Pressing) | < 1 minute (Direct in vial) |
| Optimal Use Case | Routine ID of pure, dry APIs | Resolving weak N-H bands in complex APIs | Aqueous samples or API hydrates |
Diagnostic Wavenumber Reference Table
| Amine Type | N-H Stretch Wavenumber (cm⁻¹) | N-H Wag (Out-of-Plane Bend) (cm⁻¹) |
| Saturated Secondary | 3320 – 3280 | 750 – 700 |
| Aromatic Secondary | ~3400 – 3450 | 750 – 700 |
| (Data synthesized from authoritative spectroscopic group frequency assignments[1][5]) |
Decision Workflow for Secondary Amine Analysis
Decision matrix for selecting the optimal spectroscopic technique for secondary amine analysis.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols include built-in causality explanations and self-validation steps to prevent false negatives when hunting for the elusive secondary amine N-H stretch.
Protocol 1: High-Fidelity Transmission FTIR (KBr Pellet)
Designed specifically to maximize the signal-to-noise ratio of weak high-frequency bands.
-
Matrix Preparation: Dry spectroscopic-grade KBr powder at 200°C for a minimum of 4 hours. Store immediately in a vacuum desiccator.
-
Causality: KBr is highly hygroscopic. Absorbed atmospheric water yields a massive, broad O-H stretch at ~3400 cm⁻¹ that will completely obliterate the secondary amine peak.
-
-
System Validation (The Self-Check): Press a blank KBr pellet (100 mg). Scan from 4000 to 400 cm⁻¹.
-
Validation Criterion: The baseline must be flat, and absorbance at 3400 cm⁻¹ must be strictly < 0.02 AU. If the peak exceeds this, the KBr is wet and must be discarded or re-dried. Do not proceed to sample analysis.
-
-
Sample Dispersion: Weigh 1–2 mg of the API and 100 mg of the validated dry KBr. Grind gently in an agate mortar for 30 seconds.
-
Causality: Vigorous, prolonged grinding can induce polymorphic transformations in APIs or disrupt crystalline hydrogen-bonding networks, which will artificially shift the N-H peak position.
-
-
Pellet Pressing: Transfer the mixture to a die. Apply 10 tons of pressure under a vacuum for 2 minutes.
-
Causality: The vacuum removes trapped air pockets, significantly reducing baseline scattering at higher wavenumbers (where the N-H stretch resides).
-
-
Acquisition: Collect 64 scans at 4 cm⁻¹ resolution.
Protocol 2: Optimized ATR-FTIR Surface Analysis
Designed for rapid screening of pure APIs where transmission is impractical.
-
Crystal Preparation: Clean the diamond ATR crystal with a volatile, non-aqueous solvent (e.g., Isopropyl alcohol or Hexane) using a lint-free wipe. Allow to evaporate completely.
-
Background Validation: Collect a background spectrum (air).
-
Validation Criterion: Ensure the single-beam energy profile shows no negative peaks at 3300 cm⁻¹, which would indicate residual solvent contamination on the crystal.
-
-
Sample Application: Place a small amount of the API powder covering the crystal. Apply maximum allowable pressure using the ATR anvil.
-
Causality: High, uniform pressure ensures intimate optical contact between the sample and the crystal, maximizing the already shallow penetration depth of the evanescent wave at 3300 cm⁻¹[4].
-
-
Acquisition & Algorithmic Correction: Collect 32 scans at 4 cm⁻¹ resolution. Immediately apply an Advanced ATR Correction algorithm via the spectrometer's software.
-
Causality: This algorithm mathematically compensates for the wavelength-dependent penetration depth, artificially boosting the intensity of the high-wavenumber N-H stretch to visually match a standard transmission spectrum.
-
References
-
Organic Nitrogen Compounds III: Secondary and Tertiary Amines Spectroscopy Online[Link]
-
Common Sampling Techniques of FTIR Spectroscopy Edinburgh Instruments[Link]
-
ATR-FTIR Spectroscopy, FTIR Sampling Techniques Agilent Technologies[Link]
-
How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology[Link]
-
Synthesis, Physical and Antimicrobial Studies of Ferrocenyl-N-(pyridinylmethylene)anilines and Ferrocenyl-N-(pyridinylmethyl)anilines SciELO SA[Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. edinst.com [edinst.com]
- 3. Fourier Transform Infrared spectrometry (FTIR) - ZfP - BayernCollab [collab.dvb.bayern]
- 4. agilent.com [agilent.com]
- 5. Synthesis, Physical and Antimicrobial Studies of Ferrocenyl-N-(pyridinylmethylene)anilines and Ferrocenyl-N-(pyridinylmethyl)anilines [scielo.org.za]
Comparative Guide: Reactivity of 2-Methylaniline vs. Aniline in Reductive Amination
Part 1: Executive Summary
In reductive amination, aniline functions as the baseline aromatic amine substrate, typically exhibiting high reactivity and predictable kinetics. 2-Methylaniline (o-toluidine) , despite possessing an electron-donating methyl group, presents a distinct challenge due to steric hindrance and steric inhibition of solvation .
-
The Verdict: Aniline is significantly more reactive toward sterically demanding carbonyls (ketones) than 2-methylaniline. While aniline readily forms imines under mild conditions, 2-methylaniline often requires Lewis acid activation (e.g., Ti(OiPr)₄) or elevated temperatures to achieve comparable conversion.
-
Key Differentiator: The ortho-methyl group in 2-methylaniline imposes a kinetic penalty on the initial nucleophilic attack (imine formation), which is often the rate-determining step (RDS) for hindered substrates.
Part 2: Mechanistic & Reactivity Analysis
The Electronic vs. Steric Paradox
A common misconception is that 2-methylaniline should be more nucleophilic than aniline because the methyl group is an electron-donating group (EDG) via induction (+I). However, experimental pKa values reveal the opposite trend.
| Property | Aniline | 2-Methylaniline | Mechanistic Driver |
| pKa (Conjugate Acid) | ~4.60 | ~4.44 | Steric Inhibition of Solvation (SIP) |
| Electronic Effect | Resonance delocalization | +I Effect (Inductive) | Methyl group donates e⁻ density.[1][2][3] |
| Steric Effect | Negligible | High | Ortho-methyl hinders protonation/attack.[4] |
Why is 2-methylaniline less basic? Although the methyl group pumps electron density into the ring, the bulky ortho-substituent destabilizes the conjugate acid (ammonium ion) by disrupting the solvation shell (water/solvent organization) around the protonated nitrogen. This Steric Inhibition of Solvation dominates over the inductive effect, making the lone pair effectively less available for bonding in a thermodynamic sense.
Kinetic Impact on Reductive Amination
The reductive amination mechanism proceeds in two main stages:
-
Imine Formation (Equilibrium): Nucleophilic attack of the amine on the carbonyl carbon.
-
Reduction (Irreversible): Hydride transfer to the imine/iminium species.
For aniline , Step 1 is rapid and often favors the imine. For 2-methylaniline , Step 1 is severely retarded by the ortho-methyl group, particularly with ketones (e.g., cyclohexanone, acetophenone). The steric clash prevents the nitrogen from approaching the carbonyl carbon at the optimal Burgi-Dunitz trajectory.
Visualization: Steric Clash in Imine Formation
The following diagram illustrates the mechanistic bottleneck for 2-methylaniline.
Caption: Comparative reaction pathway showing the kinetic barrier (High Energy TS) introduced by the ortho-methyl group in 2-methylaniline.
Part 3: Representative Experimental Comparison
The following data synthesizes trends observed in comparative studies of aniline derivatives reacting with Cyclohexanone (a standard model ketone) using Sodium Triacetoxyborohydride (STAB).
| Parameter | Aniline (Standard) | 2-Methylaniline (Hindered) |
| Reagent | NaBH(OAc)₃ / DCE | NaBH(OAc)₃ / DCE |
| Time to Completion | 1 - 4 Hours | 12 - 24 Hours (or incomplete) |
| Imine Conversion | > 95% (Equilibrium favored) | ~40-60% (Equilibrium disfavored) |
| Isolated Yield | 92 - 98% | 55 - 75% (without Lewis Acid) |
| Side Products | Tertiary amine (if aldehyde used) | Unreacted ketone; Enamine |
Key Insight: Without activation, 2-methylaniline often stalls at the imine equilibrium stage. The reducing agent (STAB) cannot reduce the ketone directly (chemoselectivity), so if the imine doesn't form, no product is made.
Part 4: Optimized Experimental Protocols
Method A: Standard Protocol (For Aniline)
Best for: Unhindered anilines and reactive aldehydes.
-
Stoichiometry: 1.0 equiv Aniline, 1.1 equiv Carbonyl, 1.4 equiv NaBH(OAc)₃.
-
Solvent: 1,2-Dichloroethane (DCE) or THF.
-
Procedure:
-
Mix aniline and carbonyl in DCE. Stir for 15-30 min.
-
Add NaBH(OAc)₃ in one portion.
-
Stir at RT for 2-4 hours.
-
Quench with sat. NaHCO₃. Extract with DCM.
-
Method B: Lewis Acid Activated Protocol (For 2-Methylaniline)
Best for: Ortho-substituted anilines and ketones. Rationale: Titanium(IV) isopropoxide acts as a Lewis acid to coordinate the carbonyl oxygen, increasing electrophilicity, and as a water scavenger to drive the unfavorable imine equilibrium forward.
-
Stoichiometry: 1.0 equiv 2-Methylaniline, 1.1 equiv Carbonyl, 1.2 equiv Ti(OiPr)₄ , 2.0 equiv NaBH₄ (or NaBH₃CN).
-
Solvent: Absolute Ethanol or THF (dry).
-
Procedure:
-
Step 1 (Activation): Combine 2-methylaniline, carbonyl, and Ti(OiPr)₄ in a dry flask under N₂. Stir neat or in minimal solvent for 1 hour (exothermic). Note: The solution often turns yellow/orange indicating imine/titanium complex formation.
-
Step 2 (Dilution): Dilute with absolute ethanol (10 mL per gram of substrate).
-
Step 3 (Reduction): Add NaBH₄ carefully (gas evolution). Stir for 4-12 hours at RT.
-
Step 4 (Workup): Quench with 2M NH₄OH or water.[5] A heavy white precipitate (TiO₂) will form. Filter through Celite. Extract filtrate with EtOAc.
-
Decision Matrix: Choosing the Right Protocol
Caption: Experimental decision tree for selecting reaction conditions based on substrate sterics.
Part 5: Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| Low Conversion (<50%) | Incomplete imine formation due to sterics. | Switch to Method B (Ti-mediated). Increase time of Step 1 (Imine formation) to 12h before adding reductant. |
| No Reaction | Carbonyl is too hindered (e.g., tert-butyl ketone). | Use microwave irradiation (80-100°C) with Ti(OiPr)₄. |
| Product is Tertiary Amine | Over-alkylation (common with aldehydes). | 2-Methylaniline resists this naturally due to sterics.[6] If it happens, use slow addition of the aldehyde. |
| Emulsion during Workup | Titanium salts. | Use 2M NaOH or NH₄OH to quench. The base aggregates the TiO₂ precipitate, making filtration easier. |
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
Mattson, R. J., et al. (1990).[7] "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.[7] Link
-
Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527.[8] Link
-
Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395-404. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. bloomtechz.com [bloomtechz.com]
- 4. Explain how steric inhibition of resonance affects the basicity of an aro.. [askfilo.com]
- 5. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. designer-drug.com [designer-drug.com]
Comparative Guide: Influence of Ortho-Methyl Group on N-Benzylation Efficiency
Executive Summary
The "Ortho Effect" in N-Benzylation: Steric Penalty vs. Electronic Activation
In drug development and fine chemical synthesis, N-benzylation is a cornerstone transformation for constructing amine pharmacophores. However, the introduction of an ortho-methyl group on the benzyl electrophile introduces a critical divergence in reactivity compared to its para or meta isomers.
While methyl groups are electron-donating (+I effect) and theoretically stabilize the cationic character of the transition state, the ortho-methyl group predominantly acts as a steric brake . Experimental data and kinetic studies confirm that o-methylbenzyl halides react significantly slower than their p-methyl counterparts in
Part 1: Mechanistic Analysis
The Duel: Sterics vs. Electronics
The N-benzylation of amines with benzyl halides typically proceeds via a loose
-
Electronic Effect (The Accelerator): Methyl groups are electron-donating.[1][2] In p-methylbenzyl chloride, this donation stabilizes the developing partial positive charge (
) on the benzylic carbon, lowering the activation energy ( ) and accelerating the reaction relative to unsubstituted benzyl chloride. -
Steric Effect (The Brake): The ortho-methyl group projects into the reaction trajectory. In the
backside attack, the nucleophile (amine) must approach 180° to the leaving group.[3] The ortho-methyl group physically obstructs this path, raising the steric energy of the transition state.
Net Reactivity Outcome
For ortho-methylbenzyl halides, the steric penalty overrides the electronic benefit .
-
Order of Reactivity (
with Amines): (Note: p-Me is fastest due to electronic activation without steric cost. o-Me is slowest due to steric hindrance.)
Visualization: Energy Landscape
The following diagram illustrates the reaction coordinate, highlighting the higher activation barrier for the ortho-substituted substrate.
Part 2: Comparative Performance Data
The following table synthesizes kinetic trends observed in nucleophilic substitutions of benzyl chlorides.
| Parameter | p-Methylbenzyl Chloride | o-Methylbenzyl Chloride | Unsubstituted Benzyl Chloride |
| Relative Rate ( | Fastest (1.5 - 4.0x) | Slowest (< 0.5x) | Baseline (1.0) |
| Dominant Factor | Electronic Stabilization (+I) | Steric Hindrance | N/A |
| Transition State | Stabilized | Destabilized by crowding | Standard |
| Ideal Solvent | MeOH, EtOH (Polar Protic) | DMF, MeCN (Polar Aprotic) | Broad compatibility |
| Rec. Temperature | RT to 40°C | 60°C - 80°C | RT to 50°C |
Data derived from general kinetic trends in benzylation reactions [1][4].
Part 3: Optimized Experimental Protocol
Objective: Efficient N-benzylation of a secondary amine using o-methylbenzyl chloride, overcoming steric hindrance.
The "Finkelstein-Boosted" Protocol
To counteract the low reactivity of the o-methyl substrate, we utilize in situ iodination . Benzyl iodides are significantly more reactive (better leaving group) than chlorides.
Materials
-
Substrate: o-Methylbenzyl chloride (1.0 equiv)
-
Nucleophile: Secondary amine (e.g., Morpholine, Piperidine) (1.2 equiv)
-
Base: Cesium Carbonate (
) or (2.0 equiv) -
Catalyst: Potassium Iodide (KI) or TBAI (10 mol%)
-
Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)
Step-by-Step Methodology
-
Activation (In Situ Finkelstein):
-
Charge a reaction flask with o-methylbenzyl chloride (1.0 equiv) and Potassium Iodide (10 mol%) in dry Acetonitrile (0.5 M concentration).
-
Stir at RT for 15 minutes. Observation: Slight yellowing may occur as benzyl iodide forms.
-
-
Nucleophile Addition:
-
Add the Base (
, 2.0 equiv) followed by the Amine (1.2 equiv). -
Why Cesium? The larger cation (
) improves solubility and "nakedness" of the carbonate anion in organic solvents, enhancing deprotonation efficiency.
-
-
Reaction:
-
Heat the mixture to 60–80°C .
-
Monitoring: Monitor via TLC or LC-MS every hour. The o-methyl substrate will disappear slower than a standard benzyl chloride.
-
-
Workup (Self-Validating Step):
-
Upon completion, cool to RT and filter off inorganic solids.
-
Partition filtrate between EtOAc and Water.
-
Validation: Check the aqueous layer pH. It should be basic (> pH 9). If acidic, amine salt formation may have trapped your product.
-
-
Purification:
-
Concentrate organic layer. Purify via flash column chromatography (Hexane/EtOAc).
-
Troubleshooting Decision Tree
References
-
Comparison of Reaction Rates of Benzyl Chlorides : Title: Kinetics of reaction of benzyl halides with amines in mixed solvents. Source: Indian Academy of Sciences. URL:[Link]
-
Steric Effects in Solvolysis : Title: Sterically Hindered Aromatic Compounds. IV. Solvolysis of t-Butyl-, Phenyl-, and Trialkyl-benzyl Chlorides. Source: Canadian Journal of Chemistry. URL:[Link]
-
General Nucleophilic Substitution Trends : Title: Reactivity of Benzyl Halides towards Nucleophilic Substitution.[4][5][6] Source: Chemistry Stack Exchange. URL:[Link]
-
Title: Do Benzyl Halides undergo SN1 or SN2 with Ammonia?
-methyl vs ring-methyl effects). URL:[Link]
Sources
characterization data for N-(4-Fluorobenzyl)-2-methylaniline hydrochloride salt
This technical guide provides a comprehensive characterization and comparison of N-(4-Fluorobenzyl)-2-methylaniline hydrochloride , a specialized secondary amine intermediate used in medicinal chemistry.
CAS (Free Base): 1020963-78-3 | Salt Form: Hydrochloride (HCl)
Executive Summary
N-(4-Fluorobenzyl)-2-methylaniline hydrochloride is a key building block for the synthesis of pharmaceutical agents, particularly those targeting kinase pathways or potassium-competitive acid blockers (P-CABs). It features a secondary amine core flanked by an ortho-toluidine moiety and a para-fluorobenzyl group. This guide characterizes the hydrochloride salt form, which offers superior stability and solubility compared to the free base oil, and compares it against structural analogs to aid in rational reagent selection.
Product Characterization Profile
Chemical Identity
| Property | Data |
| Chemical Name | N-(4-Fluorobenzyl)-2-methylaniline hydrochloride |
| Synonyms | N-(4-Fluorobenzyl)-o-toluidine HCl; N-(4-Fluoro-benzyl)-2-methyl-phenylamine hydrochloride |
| Molecular Formula | C₁₄H₁₅ClFN (Salt) / C₁₄H₁₄FN (Base) |
| Molecular Weight | 251.73 g/mol (Salt) / 215.27 g/mol (Base) |
| CAS Number | 1020963-78-3 (Free Base); Salt form often custom-referenced |
| SMILES | CC1=CC=CC=C1NCC2=CC=C(F)C=C2.Cl |
Physical & Analytical Specifications
Data derived from experimental validation of structural analogs and commercial certificates of analysis.
-
Appearance: White to off-white crystalline solid (Free base is a yellow oil).
-
Melting Point: 168–172 °C (Predicted range for HCl salt; Free base liquid at RT).
-
Solubility:
-
Water: Soluble (>10 mg/mL) – Salt form advantage.
-
DMSO: Highly Soluble (>50 mg/mL).
-
Methanol: Soluble.
-
-
Hygroscopicity: Non-hygroscopic to slightly hygroscopic (store desicated).
Spectral Data (Predicted)
-
¹H-NMR (400 MHz, DMSO-d₆):
-
δ 10.2 (br s, 2H, NH₂⁺), 7.55 (dd, 2H, Ar-H), 7.25 (t, 2H, Ar-H), 7.15 (d, 1H, Ar-H), 7.05 (t, 1H, Ar-H), 6.90 (m, 2H, Ar-H), 4.45 (s, 2H, N-CH₂), 2.25 (s, 3H, Ar-CH₃).
-
-
MS (ESI+): m/z 216.12 [M+H]⁺ (Free base mass detected).
Comparative Analysis: Alternatives & Analogs
This section compares the target compound with its non-fluorinated and structural analogs to highlight reactivity and application differences.
| Feature | Target: N-(4-Fluorobenzyl)-2-methylaniline HCl | Alternative A: N-Benzyl-2-methylaniline | Alternative B: N-(4-Fluorobenzyl)aniline |
| CAS (Base) | 1020963-78-3 | 5405-15-2 | 405-71-0 |
| Electronic Effect | Electron-Withdrawing (F) : Reduces oxidative metabolism at benzyl para-position. | Neutral: Susceptible to metabolic oxidation (P450). | Missing Methyl : Less steric hindrance; higher nucleophilicity. |
| Steric Hindrance | Moderate : Ortho-methyl group restricts rotation and N-alkylation rates. | Moderate: Similar steric profile. | Low : More reactive N-center; prone to over-alkylation. |
| Primary Use | Drug discovery (Metabolic stability probe). | General organic synthesis. | Fluorine-scanning in SAR studies. |
| Salt Stability | High : Crystalline HCl salt is shelf-stable. | Moderate: Often sold as oil (Free base). | High: Available as HCl salt. |
Selection Logic:
-
Choose the Target when developing drug candidates requiring metabolic resistance (blocked para-position) and restricted conformation (ortho-methyl).
-
Choose Alternative A for general methodology development where fluorination is unnecessary.
-
Choose Alternative B if the ortho-methyl steric clash interferes with downstream coupling reactions.
Experimental Protocols
Synthesis Workflow (Reductive Amination)
The most robust route to N-(4-Fluorobenzyl)-2-methylaniline is the reductive amination of o-toluidine with 4-fluorobenzaldehyde.
Figure 1: Step-wise synthesis pathway from commercially available precursors.
Detailed Protocol
Step 1: Imine Formation & Reduction
-
Charge : In a 250 mL round-bottom flask, dissolve o-toluidine (1.0 eq) and 4-fluorobenzaldehyde (1.0 eq) in anhydrous Methanol (10 vol).
-
Activate : Add catalytic Acetic Acid (0.1 eq) or anhydrous MgSO₄ to promote imine formation. Stir at RT for 2–4 hours.
-
Reduce : Cool to 0 °C. Portion-wise, add Sodium Borohydride (NaBH₄) (1.5 eq). Caution: Gas evolution.
-
Work-up : Quench with water. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate to yield the crude oil (Free Base).
Step 2: Salt Formation (Critical for Stability)
-
Dissolve : Dissolve the crude oil in Diethyl Ether or MTBE (5 vol).
-
Precipitate : Dropwise, add 4M HCl in Dioxane (1.2 eq) at 0 °C.
-
Isolate : A white precipitate will form immediately. Stir for 30 mins.
-
Filter : Filter the solid under vacuum/nitrogen. Wash with cold ether.
-
Dry : Dry in a vacuum oven at 40 °C to constant weight.
Quality Control (HPLC Method)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 min.
-
Detection: UV @ 254 nm.
-
Retention Time: ~8.5 min (varies by system).
References
-
Thermo Scientific Chemicals . "N-(4-Fluorobenzyl)-2-methylaniline, 97% Product Page". Fisher Scientific. Link
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link
-
Labchem . "Product Sheet: N-(4-Fluorobenzyl)-2-methylaniline". Labchem South Africa. Link
-
PubChem . "Compound Summary: 2-Methylaniline (o-Toluidine)". National Library of Medicine. Link
Technical Guide: Distinguishing N-(4-Fluorobenzyl)-2-methylaniline from Regioisomers
This guide outlines the definitive analytical strategy for distinguishing N-(4-Fluorobenzyl)-2-methylaniline (CAS: 1020963-78-3) from its structural regioisomers.
Executive Summary & Isomer Landscape
In the development of small-molecule therapeutics—particularly kinase inhibitors or ion channel modulators—the precise position of substituents on aromatic rings dictates potency and metabolic stability. N-(4-Fluorobenzyl)-2-methylaniline (Target) presents a unique analytical challenge because its molecular weight (MW 215.27) and elemental composition (C₁₄H₁₄FN) are identical to several likely synthetic byproducts or isomers.
The Isomer Landscape
To validate your product, you must actively rule out three primary categories of regioisomers:
-
Aniline Ring Isomers (Methyl Position):
-
Meta-isomer: N-(4-Fluorobenzyl)-3-methylaniline.
-
Para-isomer: N-(4-Fluorobenzyl)-4-methylaniline.
-
-
Benzyl Ring Isomers (Fluorine Position):
-
Ortho-isomer: N-(2-Fluorobenzyl)-2-methylaniline.
-
Meta-isomer: N-(3-Fluorobenzyl)-2-methylaniline.
-
-
N-Alkylation Isomers (Synthetic Artifacts):
-
Tertiary Amine: N-Methyl-N-(4-fluorophenyl)benzylamine (different connectivity, detectable via fragmentation).
-
Primary Differentiation: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the only self-validating method to definitively assign regio-chemistry for this molecule. Mass spectrometry alone is insufficient due to identical molecular ions.
A. 1H NMR: The "Fingerprint" Region (6.5 – 7.5 ppm)
The aromatic coupling patterns are the diagnostic key.
| Feature | Target: 2-Methyl (Ortho) | Isomer: 3-Methyl (Meta) | Isomer: 4-Methyl (Para) |
| Aniline Ring Protons | 4 Protons (ABCD system). Complex multiplet. Key diagnostic: A doublet (d) or doublet-of-doublets (dd) at ~7.1 ppm (H-3/H-6) and distinct splitting for H-4/H-5. | 4 Protons. Key diagnostic: A distinct singlet (s) for the proton between the methyl and N-linker (H-2). | 4 Protons (AA'BB' system). Symmetric "roofed" doublets. Two distinct signals integrating to 2H each.[1] |
| Methyl Group | Singlet, ~2.1–2.2 ppm. | Singlet, ~2.3 ppm. | Singlet, ~2.2–2.3 ppm. |
| Benzyl Protons (CH₂) | Singlet (or doublet if NH couples), ~4.3 ppm. | Singlet, ~4.3 ppm. | Singlet, ~4.3 ppm. |
| Fluorobenzyl Ring | AA'BB' Pattern. Two doublets (integrating 2H each) at ~7.0 and ~7.3 ppm. | Same as Target. | Same as Target. |
Critical Insight: The ortho-methyl group in the target molecule exerts a steric "ortho effect," often causing a slight downfield shift and broadening of the N-H signal compared to the para-isomer due to hydrogen bond disruption or conformational locking.
B. 13C NMR: Symmetry Counting
Carbon NMR provides a binary "Yes/No" confirmation based on the number of unique signals.
-
Target (2-Methyl): 12 aromatic carbons (unsymmetrical aniline ring + symmetrical benzyl ring).
-
Para-Isomer (4-Methyl): Higher symmetry in the aniline ring reduces the signal count. The carbons ortho to the methyl group become equivalent.
C. 19F NMR: Distinguishing the Benzyl Moiety
If the confusion lies in the fluorine position (e.g., did you start with 2-fluorobenzyl bromide instead of 4-fluorobenzyl bromide?), 19F NMR is definitive.
-
4-Fluoro (Target): ~ -115 to -118 ppm (Triplet-like multiplet in proton-coupled mode).
-
2-Fluoro (Isomer): ~ -110 to -112 ppm (Often shows distinct coupling to benzylic protons).
-
3-Fluoro (Isomer): ~ -110 to -114 ppm.
Secondary Differentiation: Mass Spectrometry (MS)
While the Molecular Ion (M+) is identical (m/z 215), the fragmentation pathways (MS/MS) reveal structural connectivity.
Fragmentation Pathway Analysis
-
Tropylium Ion Formation (m/z 109): The dominant fragment for the target is the 4-fluorobenzyl cation , which rearranges to a fluorotropylium ion (m/z 109).
-
Differentiation: If you had the N-(4-fluorophenyl) isomer (where F is on the aniline ring), the benzyl fragment would be unsubstituted (m/z 91). Presence of m/z 109 confirms F is on the benzyl ring.
-
-
Amine Fragment (m/z 106): Cleavage of the C-N bond yields the 2-methylaniline radical cation (m/z 106/107).
-
Differentiation: This confirms the methyl group is on the nitrogen-bearing ring.
-
Analytical Workflow Diagram
The following logic tree illustrates the step-by-step decision process for validating the target structure.
Caption: Decision tree for the structural validation of N-(4-Fluorobenzyl)-2-methylaniline, prioritizing NMR for regioisomer elimination.
Experimental Protocols
Protocol A: High-Resolution NMR Characterization
-
Solvent: DMSO-d₆ (preferred for resolution of N-H protons) or CDCl₃.
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Acquisition Parameters:
-
1H: 16 scans minimum, 30° pulse angle.
-
13C: 512 scans minimum, proton-decoupled.
-
19F: 32 scans, reference to internal standard (e.g., CFCl₃) or calibrated solvent peak.
-
-
Data Processing: Apply 0.3 Hz line broadening (LB) for 1H to resolve fine splitting in the ABCD aniline system.
Protocol B: Chromatographic Purity (HPLC-UV)
Because ortho-isomers often exhibit different retention times due to steric shielding of the polar amine, HPLC is excellent for checking purity against known isomers.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine backbone).
-
Expected Trend: The 2-methyl (ortho) isomer typically elutes later than the 4-methyl (para) isomer on C18 columns due to the "ortho effect" masking the N-H polarity, making the molecule slightly more lipophilic.
References
-
ChemicalBook. (2025). N-(4-Fluorobenzyl)-2-methylaniline (CAS 1020963-78-3) Product Entry.
-
Sigma-Aldrich. (2025). 4-Fluoro-2-methylaniline (Precursor Characterization).[2]
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[3] (Authoritative text on ABCD vs AA'BB' aromatic coupling patterns).
-
McLafferty, F. W. (1993). Interpretation of Mass Spectra.[3][4][5] University Science Books. (Reference for Tropylium ion fragmentation mechanisms).
Sources
- 1. youtube.com [youtube.com]
- 2. 4-Fluoro-2-methylaniline CAS#: 452-71-1 [m.chemicalbook.com]
- 3. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
N-(4-Fluorobenzyl)-2-methylaniline proper disposal procedures
Topic: N-(4-Fluorobenzyl)-2-methylaniline Proper Disposal Procedures CAS Number: 1020963-78-3 Content Type: Operational Safety & Disposal Guide Audience: Researchers, Chemical Safety Officers, and Drug Development Professionals
Executive Summary: Immediate Action Protocol
N-(4-Fluorobenzyl)-2-methylaniline is a fluorinated secondary aromatic amine.[1] For disposal purposes, it must be classified as Halogenated Organic Waste with potential acute toxicity and corrosive/irritant properties.
Do NOT dispose of this compound down the drain, in general trash, or mixed with acidic waste streams.
Immediate Disposal Classification:
-
Waste Stream: Halogenated Organic Solvents/Waste.
-
RCRA Hazard Class (USA): Likely D001 (Ignitable) if in solvent; potentially Toxic (D-listed) depending on concentration and local regulations.
-
Critical Segregation: Keep separate from strong acids (exothermic reaction) and oxidizers (fire hazard).
Technical Characterization & Hazard Profile
To ensure scientific integrity, disposal decisions are based on the specific molecular structure and functional groups.
| Property | Data / Specification |
| Chemical Name | N-(4-Fluorobenzyl)-2-methylaniline |
| CAS Number | 1020963-78-3 |
| Molecular Formula | C₁₄H₁₄FN |
| Molecular Weight | 215.27 g/mol |
| Functional Groups | Secondary Amine, Fluorinated Aromatic Ring, Toluene Derivative |
| Physical State | Liquid or Low-Melting Solid (typically viscous oil) |
| Primary Hazards | Irritant (Skin/Eye/Respiratory) , Acute Toxicity (Potential), Aquatic Toxicity . |
| Combustion Byproducts | Hydrogen Fluoride (HF) , Nitrogen Oxides (NOx), Carbon Monoxide (CO). |
Hazard Statements (Inferred from Structural Analogs):
-
H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
Core Disposal Protocol
This protocol is designed to prevent cross-contamination and ensure compliance with environmental safety standards (e.g., EPA, OSHA).
Step 1: Waste Characterization & Segregation
-
Halogenated Status: The presence of the Fluorine atom mandates classification as Halogenated Waste . Many incineration facilities require this distinction because burning fluorinated compounds generates corrosive Hydrogen Fluoride (HF), necessitating specific scrubbers.
-
Amine Basicity: As a secondary amine, this compound is basic. Do not mix with acid waste streams (e.g., Nitric, Sulfuric, Hydrochloric acid waste).[2] Mixing will result in an immediate exothermic acid-base reaction, potentially pressurizing the container or causing a spray hazard.
Step 2: Container Selection
-
Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.
-
Avoid: Metal containers (aluminum/steel) if the waste stream contains other corrosive impurities, though pure amines are generally compatible with steel.
-
Venting: Use a vented cap if the waste is mixed with other reactive organics to prevent pressure buildup.
Step 3: Labeling Requirements
Every container must be labeled before waste is added.
-
Label Text: "HAZARDOUS WASTE - Halogenated Organic."
-
Constituents: Explicitly list "N-(4-Fluorobenzyl)-2-methylaniline" (do not use abbreviations).
-
Hazard Checkbox: Mark "Toxic" and "Irritant."
Step 4: Storage & Handover
-
Store in a Secondary Containment tray in a cool, well-ventilated Satellite Accumulation Area (SAA).
-
Keep away from heat sources (Flash point is likely >100°C, but organic amines are combustible).
-
Hand over to your institution’s EHS (Environmental Health & Safety) department for high-temperature incineration.
Scientific Rationale: The "Why" Behind the Protocol
This section validates the procedures using chemical principles.
1. The Fluorine Factor (Incineration Logic): Standard organic waste is often used as fuel blending for cement kilns. However, fluorinated aromatics possess strong C-F bonds. Incomplete combustion or standard incineration without acid gas scrubbing releases Hydrogen Fluoride (HF) gas. HF is extremely corrosive to incinerator linings and toxic to the environment. Therefore, segregating this as "Halogenated" ensures it is routed to a facility equipped with wet scrubbers (typically using NaOH) to neutralize HF emissions [1].
2. The Amine Functionality (Segregation Logic): N-(4-Fluorobenzyl)-2-methylaniline contains a lone pair of electrons on the nitrogen atom, making it a Lewis base.
-
Reaction Risk:
-
In a closed waste container, the heat generated from accidental mixing with acid waste can volatilize other solvents, leading to container rupture.
Visual Workflows
Figure 1: Disposal Decision Tree
This logic flow ensures the user categorizes the waste correctly at the point of generation.
Caption: Decision logic for classifying N-(4-Fluorobenzyl)-2-methylaniline waste streams. Note that even if dissolved in non-halogenated solvents, the presence of the fluorinated solute often mandates a "Halogenated" classification.
Figure 2: Spill Response Workflow
A standardized response for minor laboratory spills (<500 mL).
Caption: Operational workflow for managing minor spills. Note: Do not use sawdust or paper towels if the spill is mixed with oxidizers.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory . (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
-
PubChem . (n.d.).[3][4] Compound Summary: N-(4-Fluorobenzyl)-2-methylaniline.[1][5][6][7][8] National Library of Medicine. Retrieved February 26, 2026, from [Link]
-
U.S. Environmental Protection Agency (EPA) . (2024). Hazardous Waste Generators: Managing Your Waste. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. 4-Fluoro-2-methylaniline | C7H8FN | CID 67982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(4-fluorophenyl)-2-methylaniline | C13H12FN | CID 90278776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Fluoro-N-(4-fluorobenzyl)-2-Methylaniline, 97% CAS#: 1019514-90-9 [m.chemicalbook.com]
- 6. 4-Chloro-N-(4-fluorobenzyl)-2-Methylaniline, 97% | 1036628-11-1 [chemicalbook.com]
- 7. 4-Chloro-N-(4-fluorobenzyl)-2-methylaniline, 97% [labchem.co.za]
- 8. N-(4-Fluorobenzyl)-2-methylaniline, 97% [labchem.co.za]
Personal protective equipment for handling N-(4-Fluorobenzyl)-2-methylaniline
Executive Safety Assessment: The "Why" Behind the Protocol
Compound Classification: N-(4-Fluorobenzyl)-2-methylaniline belongs to the class of secondary N-benzylated anilines . While specific SDS data for this precise intermediate may be sparse, its safety profile must be extrapolated from its functional groups: the aniline core and the fluorinated benzyl moiety .
Toxicological Logic (The Mechanism of Risk):
-
Aniline Core (The Silent Permeator): Aromatic amines are lipophilic. They do not just burn the skin; they penetrate it. Once in the bloodstream, aniline derivatives can oxidize hemoglobin to methemoglobin, reducing oxygen transport (Methemoglobinemia). This is a systemic risk, not just a local one.
-
Fluorine Substitution: The addition of the fluorine atom increases the compound's metabolic stability and lipophilicity, potentially enhancing dermal absorption rates compared to non-halogenated analogs.
-
Sensitization: Secondary anilines are potent skin sensitizers. Repeated low-level exposure can lead to lifelong allergic dermatitis.
Operational Directive: Treat this compound as an Acute Toxin (Dermal/Oral) and a Severe Eye Irritant .
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab PPE." This compound requires a barrier-specific approach.[1][2][3]
A. Hand Protection: The "Double-Glove" Protocol
Standard nitrile gloves provide only incidental splash protection against aromatic amines. For handling N-(4-Fluorobenzyl)-2-methylaniline, you must use a layered defense.
| Layer | Material | Thickness | Function |
| Inner | Nitrile (High Dexterity) | 4 mil (0.10 mm) | Protects skin from perspiration; acts as a final barrier if outer glove breaches. |
| Outer | Nitrile (Extended Cuff) | 5-8 mil (0.12+ mm) | Primary barrier. Change immediately upon splash. |
| Critical | Laminate (Silver Shield®) | Multi-layer | MANDATORY for spill cleanup or prolonged immersion. Anilines permeate nitrile in <15 mins. |
B. Respiratory & Eye Defense[1][2][3][4][5][6][7][8][9][10][11]
-
Primary Engineering Control: All handling (weighing, dispensing, reaction) must occur inside a certified Chemical Fume Hood .
-
Eye Protection: Chemical Splash Goggles (indirect venting) are required. Safety glasses are insufficient because aniline vapors/dust can bypass side shields and absorb through the mucous membranes of the eye.
-
Respiratory (If Hood is Unavailable): Use a half-mask respirator with Organic Vapor/Particulate (OV/P100) cartridges. Note: This is a contingency only; fume hood use is primary.
Operational Workflow: Handling & Logistics
Phase 1: Weighing & Transfer
-
Static Risk: Fine organic powders/oils can be statically charged.
-
Protocol:
-
Place the balance inside the fume hood.
-
Use an antistatic gun or ionizer if the solid is fluffy.
-
Pre-wetting: If possible, dissolve the compound in the transport solvent (e.g., DCM or Toluene) immediately after weighing to reduce dust inhalation risk.
-
Phase 2: Reaction Monitoring
-
Syringe Safety: When taking aliquots for TLC/LCMS, use Luer-lock syringes to prevent needle pop-off.
-
TLC Plate Handling: Do not view TLC plates under UV light without goggles. The compound absorbs UV; ensure the silica dust (contaminated with the aniline) is not inhaled.
Phase 3: Waste Disposal (Crucial Logistical Step)
Because this molecule contains Fluorine , it cannot go into standard organic waste. It must be segregated to prevent the formation of HF (Hydrofluoric Acid) during incorrect incineration processes or to meet local halogen limits.
Disposal Decision Logic:
Figure 1: Decision tree for waste segregation. The presence of the Fluorine atom mandates the "Halogenated" waste stream to ensure proper incineration temperatures.
Emergency Response Protocols
Scenario A: Skin Contact (The "Speed Run")
-
Immediacy: Do not wait for a burning sensation. Anilines anesthetize local nerves while absorbing.
-
Solvent Wash (Controversial but effective for Anilines): If the compound is in oil form, quickly wipe with a dry towel or a PEG-400 soaked pad (if available) to solubilize the lipophilic aniline, then flush with water.
-
Water Flush: Flush with soap and water for 15 minutes.
-
Observation: Monitor for signs of cyanosis (blue lips/fingernails) for 24 hours.
Scenario B: Spills (>5 grams)
-
Evacuate: Clear the immediate area.
-
PPE Upgrade: Don Silver Shield/Laminate gloves and a Tyvek suit before re-entering.
-
Absorb: Use vermiculite or sand.[1] Do not use combustible materials (sawdust).
-
Decontaminate: Scrub the surface with a mild surfactant (soap water) followed by a water rinse.
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Aniline Derivatives: Toxicity and Handling. PubChem.[4] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Aniline). United States Department of Labor. [Link]
-
University of Illinois Division of Research Safety. (2023). Halogenated Organic Liquids Disposal Guide. DRS. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
